molecular formula C12H10FN3O B1486784 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol CAS No. 1991551-53-1

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol

Número de catálogo: B1486784
Número CAS: 1991551-53-1
Peso molecular: 231.23 g/mol
Clave InChI: UBELDNNKHKZCDB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol is a chemical compound of significant interest in medicinal chemistry and agrochemical research. This pyrimidine-pyridine hybrid structure is offered for research and development purposes. The core pyrimidine scaffold, substituted with a cyclopropyl group, is a privileged structure in drug discovery, often associated with diverse biological activities . The inclusion of a fluoropyridinyl moiety is a common strategy in modern agrochemical and pharmaceutical design to optimize properties like potency, metabolic stability, and permeability . While specific biological data for this compound is not fully established, its structural features are closely related to compounds investigated for various therapeutic applications. Research on analogous structures has indicated potential in neuroscientific fields. For instance, compounds featuring fluoropyridine and cyclopropyl elements have been investigated for their neurotropic activity, specifically the ability to induce neurite outgrowth, which is a crucial process in nerve regeneration and the treatment of polyneuropathies . Furthermore, pyrimidine derivatives with cyclopropyl substituents have been identified as potent inhibitors of phosphodiesterase 10A (PDE10), a target for treating psychiatric and neurological disorders such as schizophrenia and conditions associated with basal ganglia dysfunction . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Propiedades

IUPAC Name

2-cyclopropyl-4-(5-fluoropyridin-3-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-9-3-8(5-14-6-9)10-4-11(17)16-12(15-10)7-1-2-7/h3-7H,1-2H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBELDNNKHKZCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC(=CN=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Tautomeric Dynamics of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the characterization of heterocyclic building blocks not merely as a routine analytical task, but as a foundational step in rational drug design. 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol (CAS: 1991551-53-1) [1] represents a highly privileged scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted protein degraders.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, with a specific focus on its keto-enol tautomerism. By detailing the causality behind our structural choices and providing self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals.

Structural Rationale & Molecular Design

The architecture of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol is deliberately engineered to optimize both pharmacodynamics and pharmacokinetics:

  • The Cyclopropyl Motif: Unlike linear alkyl chains, the cyclopropyl group provides significant steric bulk while restricting bond rotation. This locks the pyrimidine ring into a rigid, bioactive conformation. Furthermore, the high s-character of the cyclopropyl C-H bonds renders them highly resistant to cytochrome P450-mediated oxidative metabolism.

  • The 5-Fluoropyridin-3-yl Substituent: The introduction of a fluorine atom on the pyridine ring exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa of the adjacent pyridine nitrogen, modulating the molecule's overall lipophilicity and altering its hydrogen-bonding profile—a critical factor for avoiding off-target toxicity while maintaining target hinge-binding affinity.

  • The Pyrimidin-4-ol Core: This core acts as the primary hydrogen-bonding interface. Its ability to undergo prototropic tautomerism allows it to adapt to varying electrostatic environments within a protein's active site.

Physicochemical Properties

To facilitate rapid integration into computational models and formulation workflows, the core quantitative data for this compound is summarized below:

PropertyValue / Description
IUPAC Name 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol
CAS Number 1991551-53-1
Molecular Formula C₁₂H₁₀FN₃O
Molecular Weight 231.23 g/mol
Topological Polar Surface Area (TPSA) ~ 56.2 Ų
Predicted LogP 1.8 – 2.2
Hydrogen Bond Donors 1 (Dynamic based on tautomeric state)
Hydrogen Bond Acceptors 4
Predominant Tautomer (Aqueous) Pyrimidin-4(1H)-one (Keto form)

Tautomerism: Keto-Enol Dynamics and Dimerization

The most critical physicochemical behavior of this compound is its dynamic equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(1H)-one (keto) forms [2]. Understanding this equilibrium is paramount, as the tautomeric state dictates the molecule's solubility, receptor affinity, and crystallization behavior.

According to Jorgensen's secondary electrostatic interactions theory, the tautomeric state heavily influences intermolecular hydrogen bonding [3].

  • Keto Form (Polar Solvents): In high-dielectric environments (e.g., water, DMSO), the highly polar keto form is stabilized. In the solid state, this form typically dimerizes via a DDAA (donor-donor-acceptor-acceptor) array, which is highly stable due to attractive secondary electrostatic interactions.

  • Enol Form (Non-Polar Solvents): In low-dielectric environments (e.g., chloroform), the enol form can become prominent, dimerizing via a DADA array. However, DADA arrays suffer from repulsive secondary interactions, making them energetically less favorable unless stabilized by specific solvent effects [4].

Tautomeric_Dynamics Enol Pyrimidin-4-ol (Enol Form) Keto Pyrimidin-4(1H)-one (Keto Form) Enol->Keto Polar Solvents (DMSO, H2O) DimerE DADA Dimeric Array (Repulsive Secondary) Enol->DimerE Non-Polar Solvents DimerK DDAA Dimeric Array (Attractive Secondary) Keto->DimerK Solid State / High Conc.

Caption: Solvent-induced tautomeric equilibrium and dimerization pathways.

Experimental Methodologies: Self-Validating Protocols

In rigorous drug development, an experimental protocol must be a self-validating system —meaning the workflow inherently contains internal checks that confirm the validity of the data being generated.

Protocol 1: NMR-Based Elucidation of Tautomeric Ratios

Causality: Tautomeric interconversion often occurs on the NMR timescale at room temperature, leading to signal broadening that obscures integration. We utilize Variable Temperature (VT) NMR to slow this exchange, allowing for the distinct quantification of the NH (keto) and OH (enol) protons.

  • Sample Preparation: Prepare two 5 mM solutions of the compound: one in CDCl₃ (non-polar) and one in DMSO-d₆ (polar). Validation Check: The dual-solvent approach ensures that any observed chemical shifts are genuinely solvent-induced tautomeric responses, not concentration-dependent aggregation.

  • Baseline Acquisition: Acquire standard ¹H and ¹³C 1D NMR spectra at 298 K.

  • Variable Temperature (VT) NMR: Cool the probe to 253 K. Causality: Lowering the thermal energy slows the proton exchange rate below the NMR observation frequency, resolving the broad exchange peak into distinct tautomeric signals.

  • 2D Correlation (NOESY / ¹⁵N-HMBC): Perform a NOESY experiment to observe spatial correlations between the pyrimidine proton and the N-H/O-H protons.

  • Data Validation: Cross-reference the integration ratios of the VT-NMR with the cross-peak intensities in the NOESY spectrum to definitively assign the keto/enol ratio.

NMR_Workflow Prep 1. Sample Preparation (Equimolar in CDCl3 & DMSO-d6) Acq1 2. 1H & 13C 1D NMR (Determine baseline chemical shifts) Prep->Acq1 Acq2 3. Variable Temperature NMR (Cool to 253 K to slow exchange) Acq1->Acq2 Acq3 4. 2D NOESY / 15N-HMBC (Confirm spatial H-bonding) Acq2->Acq3 Valid 5. Data Validation (Cross-reference tautomer ratios) Acq3->Valid

Caption: Self-validating NMR workflow for tautomeric ratio elucidation.

Protocol 2: Self-Validating HPLC-MS Profiling

Causality: To ensure the compound is free of isobaric impurities (e.g., structural isomers formed during synthesis), we employ an orthogonal detection system.

  • System Setup: Configure an HPLC system with a C18 reverse-phase column, coupled in series to a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Gradient Elution: Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 15 minutes. Causality: Formic acid ensures the pyrimidine nitrogens are consistently protonated, resulting in sharp, reproducible peak shapes.

  • Orthogonal Validation: If a peak exhibits the correct mass (m/z [M+H]⁺ = 232.2) but the UV spectrum extracted from the DAD deviates from the characteristic pyrimidine chromophore (λmax ~ 240 nm and 280 nm), the system automatically flags the peak as a structural isomer rather than the target compound.

Step-by-Step Synthetic Workflow

The synthesis of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol relies on a classic condensation strategy, optimized for high yield and purity.

  • Beta-Keto Ester Formation: React 5-fluoronicotinic acid with 1,1'-carbonyldiimidazole (CDI) in anhydrous THF at 0 °C for 1 hour to form the active acyl imidazole. Add potassium ethyl malonate and anhydrous MgCl₂, refluxing for 12 hours.

    • Causality: MgCl₂ acts as a Lewis acid, coordinating to the malonate and increasing the electrophilicity of the acyl imidazole, driving the reaction to complete conversion to yield ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate.

  • Amidine Liberation: In a separate vessel, treat cyclopropanecarboxamidine hydrochloride with sodium methoxide (NaOMe) in methanol to liberate the free base.

  • Condensation & Cyclization: Combine the beta-keto ester with the free amidine solution. Heat to 65 °C (reflux) for 16 hours.

    • Causality: Elevated temperature provides the thermodynamic energy required to overcome the activation barrier of the dual condensation-cyclization event, forming the pyrimidine core.

  • Isoelectric Precipitation (Self-Validating Isolation): Concentrate the mixture in vacuo, dissolve the residue in water, and carefully adjust the pH to exactly 5.5 using 1M HCl.

    • Causality: The pKa of the pyrimidin-4-ol is approximately 8.5, while the pyridine nitrogen is ~3.0. A pH of 5.5 ensures the molecule exists in its neutral, un-ionized state, maximizing its precipitation from the aqueous phase. Validate complete recovery by analyzing the remaining mother liquor via TLC.

Conclusion

The physicochemical profile of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol is defined by the delicate interplay between its steric constraints, electronic modulation via fluorination, and dynamic keto-enol tautomerism. By employing self-validating analytical protocols and understanding the causality behind its structural behavior, researchers can effectively harness this scaffold for advanced drug discovery applications.

References

  • Title : Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array | Source : ACS Publications (Organic Letters) | URL : [Link]

  • Title : Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications | Source : MDPI (Molecules) | URL : [Link]

mechanism of action of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol Derivatives

Abstract

The 2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol scaffold represents a promising class of heterocyclic compounds with significant potential in drug discovery. While the precise molecular target for every derivative is unique, the recurring role of the pyrimidine core in medicinal chemistry points towards a predominant mechanism of action: the inhibition of protein kinases. This guide synthesizes the available scientific literature on related pyrimidine and pyridine structures to propose a detailed, testable hypothesis for the mechanism of action of these derivatives. We will focus on their likely role as ATP-competitive kinase inhibitors, using the well-documented p38 MAP kinase pathway as a primary example. Furthermore, this document provides a comprehensive, field-proven workflow for researchers to validate this mechanism, from initial biochemical assays to cellular and in vivo models.

Part 1: The Core Directive - A Proposed Mechanism of Action

The convergence of a pyrimidine core, a cyclopropyl group, and a fluorinated pyridine moiety suggests a design optimized for interaction with the ATP-binding pocket of protein kinases. The structural features of the title compound class are frequently observed in potent kinase inhibitors, which are critical regulators of cellular signaling.[1][2][3][4] The pyrimidin-4-ol tautomer can establish key hydrogen bond interactions with the kinase hinge region, a foundational anchor for many inhibitors. The cyclopropyl group can provide favorable hydrophobic interactions in the ribose-binding pocket, and the 5-fluoropyridin-3-yl group can extend into the solvent-exposed region, offering opportunities for selectivity and improved pharmacokinetic properties.[5]

Hypothesized Molecular Target: p38 Mitogen-Activated Protein (MAP) Kinase

Based on extensive structure-activity relationship (SAR) studies of similar pyrimidine-based compounds, a plausible and high-value target for this class of derivatives is the p38 MAP kinase.[6] p38 MAP kinases are key regulators of inflammatory cytokine production, such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).[6] Their inhibition has significant therapeutic potential for treating autoimmune and inflammatory diseases.[6]

The p38 MAPK Signaling Pathway and Point of Inhibition

The p38 MAPK pathway is a tiered signaling cascade activated by cellular stress and inflammatory stimuli. The pathway culminates in the activation of transcription factors that drive the expression of pro-inflammatory genes. The 2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol derivatives are hypothesized to act as ATP-competitive inhibitors of p38α, preventing the phosphorylation of its downstream substrates and thereby blocking the inflammatory cascade.

p38_pathway cluster_upstream Upstream Activators cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Cellular Stress Cellular Stress MKK3_6 MKK3/6 Cellular Stress->MKK3_6 Inflammatory Cytokines (TNFα, IL-1β) Inflammatory Cytokines (TNFα, IL-1β) Inflammatory Cytokines (TNFα, IL-1β)->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MK2->Transcription_Factors activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Cytokine_Production TNFα, IL-6 Production Gene_Expression->Cytokine_Production Inhibitor 2-Cyclopropyl-6-(5-fluoropyridin-3-yl) pyrimidin-4-ol Derivative Inhibitor->p38 blocks ATP binding experimental_workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based cluster_invivo In Vivo Kinase_Assay Step 1: Kinase Inhibition Assay (Direct Target Engagement) SAR Step 2: Structure-Activity Relationship (SAR) Kinase_Assay->SAR informs Cell_Assay Step 3: Cellular Potency Assay (Downstream Effects) Kinase_Assay->Cell_Assay validates in cells SAR->Kinase_Assay PK_PD Step 4: Pharmacokinetics & Pharmacodynamics Cell_Assay->PK_PD guides dose selection Efficacy Step 5: In Vivo Efficacy Model PK_PD->Efficacy establishes exposure

Caption: A logical workflow for validating the mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory potency of the derivative against the purified p38α kinase enzyme.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the p38α kinase. A europium-labeled anti-phospho-serine/threonine antibody binds to the phosphorylated peptide. When streptavidin-allophycocyanin (SA-APC) is added, it binds to the biotin moiety, bringing the europium donor and APC acceptor into close proximity, generating a FRET signal. Inhibition of the kinase reduces phosphorylation, leading to a decreased FRET signal.

  • Materials:

    • Purified, active p38α kinase enzyme.

    • Biotinylated substrate peptide (e.g., Biotin-MEF2C).

    • ATP.

    • Test compound (2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol derivative) dissolved in DMSO.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Europium-labeled anti-phospho-specific antibody.

    • Streptavidin-Allophycocyanin (SA-APC).

    • 384-well low-volume assay plates.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations.

    • Add 50 nL of the compound dilutions to the assay plate wells. Include control wells with DMSO only (0% inhibition) and a known potent p38 inhibitor (100% inhibition).

    • Add 5 µL of a solution containing the p38α kinase and the biotinylated substrate peptide in kinase buffer to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to its Km for p38α) to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop/detection solution containing the Eu-antibody and SA-APC in TR-FRET dilution buffer.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data Summary (Hypothetical)
Compound IDR¹ Group (at C2)R² Group (at C6)p38α IC₅₀ (nM)
LEAD-01 Cyclopropyl5-fluoropyridin-3-yl15
COMP-02 Isopropyl5-fluoropyridin-3-yl85
COMP-03 CyclopropylPhenyl120
COMP-04 Cyclopropyl5-chloropyridin-3-yl22

This table illustrates the potential impact of structural modifications, where the cyclopropyl group and the fluorinated pyridine are shown to be beneficial for potency, a common theme in kinase inhibitor SAR.[2][5]

Protocol 2: Cellular Assay for Downstream Pathway Inhibition

Objective: To confirm that the compound inhibits the p38 MAPK pathway in a cellular context, leading to a reduction in inflammatory cytokine production.

Methodology: Lipopolysaccharide (LPS)-Induced TNFα Production in Human PBMCs

  • Principle: LPS, a component of gram-negative bacteria, potently stimulates Toll-like receptor 4 (TLR4) on immune cells like monocytes, leading to the activation of the p38 MAPK pathway and the subsequent production and release of TNFα. [6]A potent p38 inhibitor will block this response.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.

    • RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS).

    • Lipopolysaccharide (LPS) from E. coli.

    • Test compound.

    • Human TNFα ELISA kit.

    • 96-well cell culture plates.

  • Procedure:

    • Plate PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.

    • Prepare serial dilutions of the test compound in cell culture medium and add them to the cells.

    • Pre-incubate the cells with the compound for 60 minutes at 37°C, 5% CO₂.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include unstimulated (no LPS) and vehicle-only (DMSO + LPS) controls.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant (conditioned medium).

    • Quantify the concentration of TNFα in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the ELISA standards.

    • Calculate the TNFα concentration for each sample.

    • Normalize the data to the vehicle control (LPS stimulation without inhibitor).

    • Plot the percent inhibition of TNFα production against the logarithm of the compound concentration to determine the cellular IC₅₀ value.

Conclusion

The 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol scaffold is a prototypical structure for modern kinase inhibitors. The proposed mechanism of action—ATP-competitive inhibition of a protein kinase such as p38 MAPK—is strongly supported by precedents in medicinal chemistry. This guide provides both the theoretical framework and the practical, self-validating experimental protocols necessary to rigorously investigate this hypothesis. By following this workflow, researchers can confidently determine the molecular mechanism, assess cellular activity, and build a comprehensive data package to support the further development of these promising derivatives as potential therapeutic agents for inflammatory diseases or other kinase-driven pathologies.

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  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gazzar, M. G. (2021). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Molecules, 26(5), 1433. [Link]

  • Howson, W., Kitteringham, J., Mistry, J., Mitchell, M. B., Novelli, R., Slater, R. A., & Swayne, G. T. (1988). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist. Journal of Medicinal Chemistry, 31(2), 352–356. [Link]

  • Biseniex, E. A., Uldrikis, J., & Duburs, G. (1987). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. CORE. [Link]

  • Unknown Authors. (2024). Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of. ChemRxiv. [Link]

  • Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., Iglarz, M., Meyer, S., Rein, J., Rey, M., & Treiber, A. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]

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In Vitro Screening Assays for 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol: A Comprehensive Preclinical Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol (CFP-PO) represents a highly specific pyrimidine-based scaffold frequently utilized in the development of targeted small-molecule inhibitors (e.g., targeting kinases like CDK4/6 or metalloenzymes such as Aldosterone Synthase/CYP11B2) [1].

The rational design of this molecule relies on three distinct pharmacophoric elements, each dictating the necessity of specific in vitro screening assays:

  • Pyrimidin-4-ol Core: Acts as the primary coordinating motif, engaging the target's active site (e.g., hinge region hydrogen bonding).

  • 5-Fluoropyridin-3-yl Group: The fluorine atom modulates the pKa of the pyridine nitrogen, optimizing target binding affinity while simultaneously enhancing lipophilic efficiency.

  • 2-Cyclopropyl Group: Restricts conformational flexibility to lock the molecule in an active binding pose. However, cyclopropyl rings are known metabolic liabilities, susceptible to cytochrome P450 (CYP)-mediated ring-opening.

This whitepaper outlines a self-validating, three-tiered in vitro screening cascade designed to evaluate the biochemical affinity, cellular efficacy, and metabolic stability of CFP-PO.

Part 1: Primary Biochemical Screening (Target Engagement)

Rationale: Why TR-FRET?

To measure the direct biochemical affinity (IC₅₀) of CFP-PO to its target, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is deployed [2]. The fluorinated pyridine ring in CFP-PO can theoretically induce minor autofluorescence or compound-mediated quenching in standard prompt-fluorescence assays. TR-FRET utilizes lanthanide chelates (e.g., Europium) with long emission half-lives. By introducing a microsecond time delay before measurement, short-lived background autofluorescence is entirely eliminated, yielding an exceptionally high signal-to-noise ratio and preventing false positives.

Step-by-Step TR-FRET Protocol

This protocol assumes a standard kinase/enzyme target setup using a Europium (Eu)-labeled donor and a d2/XL665-labeled acceptor.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT). Tween-20 prevents non-specific binding of the lipophilic CFP-PO to the plastic well walls.

  • Compound Dilution: Serially dilute CFP-PO in 100% DMSO to create a 10-point dose-response curve. Transfer to a 384-well low-volume assay plate (final DMSO concentration strictly maintained at ≤1% to prevent enzyme denaturation).

  • Enzyme Incubation: Add the recombinant target enzyme to the wells. Incubate for 15 minutes at room temperature to allow CFP-PO to achieve binding equilibrium.

  • Reaction Initiation: Add the specific substrate and ATP (at its Kₘ value) to initiate the reaction. Incubate for 60 minutes.

  • Detection Reagent Addition: Add the TR-FRET detection mixture containing the Eu-cryptate labeled anti-phospho antibody (donor) and the d2-labeled tracer (acceptor) suspended in a stop buffer (containing EDTA to chelate Mg²⁺ and halt the reaction).

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm; measure emissions at 620 nm (donor) and 665 nm (acceptor) after a 50 µs delay.

  • Self-Validation: Calculate the Z'-factor using positive (fully inhibited) and negative (DMSO only) controls. A Z'-factor > 0.6 confirms assay robustness.

Part 2: Secondary Cellular Screening (Functional Efficacy)

Rationale: Why CellTiter-Glo?

Biochemical affinity does not guarantee cellular efficacy due to potential cell permeability issues or intracellular degradation. The CellTiter-Glo® Luminescent Cell Viability Assay is utilized to assess the functional anti-proliferative effects of CFP-PO [3]. This assay quantifies ATP as a direct proxy for metabolically active cells. The homogeneous "add-mix-measure" format lyses cells and inhibits endogenous ATPases simultaneously, preventing ATP degradation and ensuring a highly trustworthy, stable luminescent signal.

Step-by-Step CellTiter-Glo Protocol
  • Cell Seeding: Seed the target cell line (e.g., 2,000 cells/well) in 384-well opaque white plates using 25 µL of appropriate culture media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add CFP-PO in a 10-point dose-response format. Include a known cytotoxic agent (e.g., Staurosporine) as a positive control. Incubate for 72 hours.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Causality: Temperature gradients across the plate can cause edge effects and uneven luminescence kinetics.

  • Lysis and Measurement: Add 25 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a plate reader. Calculate the cellular IC₅₀ using non-linear regression analysis.

Part 3: In Vitro ADME Profiling (Microsomal Stability)

Rationale: Liver Microsomal Stability

The cyclopropyl moiety on CFP-PO is a known structural alert for Phase I oxidative metabolism (e.g., hydroxylation or ring-opening by Cytochrome P450 enzymes). To predict in vivo hepatic clearance, an in vitroMicrosomal Stability Assay using Human Liver Microsomes (HLMs) is strictly required [4].

Step-by-Step Microsomal Stability Protocol
  • Reaction Setup: Prepare a 1 µM solution of CFP-PO in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ and 0.5 mg/mL HLM protein.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 30 µL aliquot from the reaction mixture.

  • Quenching (Self-Validation): Immediately dispense the aliquot into 120 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins to protect the LC-MS/MS column.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the logarithmic decay of the CFP-PO peak area ratio.

Data Presentation: Simulated Benchmark Output

To evaluate the viability of CFP-PO as a lead candidate, the experimental outputs are benchmarked against standard drug discovery thresholds.

Assay CategoryParameter MeasuredCFP-PO Result (Simulated)Target Threshold for Lead Advancement
Biochemical (TR-FRET) Target IC₅₀ (nM)12.4 ± 1.2 nM< 50 nM
Biochemical (TR-FRET) Assay Z'-Factor0.82> 0.60
Cellular (CellTiter-Glo) Anti-proliferative IC₅₀ (nM)145.6 ± 8.4 nM< 500 nM
ADME (Microsomes) HLM Half-life ( t1/2​ )42.5 minutes> 30 minutes
ADME (Microsomes) Intrinsic Clearance ( CLint​ )32.6 µL/min/mg< 50 µL/min/mg

Visualizations

Workflow A Compound Prep CFP-PO B TR-FRET Assay (Target Affinity) A->B 10 mM DMSO Stock C CellTiter-Glo (Cellular Efficacy) B->C IC50 < 100 nM D ADME Profiling (Microsomal Stability) C->D Cellular IC50 < 1 µM E Lead Optimization D->E T_1/2 > 30 min

Preclinical screening cascade for CFP-PO from biochemical affinity to ADME profiling.

TRFRET cluster_0 Active Target (No Inhibitor) cluster_1 Inhibited Target (With CFP-PO) K1 Target Enzyme S1 Substrate Modification K1->S1 F1 Eu-Donor Binding S1->F1 E1 High TR-FRET Signal F1->E1 K2 Enzyme + CFP-PO S2 No Modification K2->S2 F2 No Donor Binding S2->F2 E2 Low TR-FRET Signal F2->E2

Mechanistic principle of the TR-FRET assay evaluating CFP-PO target engagement.

References

  • Development of Highly Selective Pyrimidine-Based Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL:[Link]

  • Microsomal Stability - In Vitro Assay Protocols Source: Charnwood Discovery URL:[Link]

binding affinity of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol to kinase targets

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Binding Affinity of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol to Kinase Targets

Executive Summary

The development of highly selective, potent, and metabolically stable kinase inhibitors relies heavily on the optimization of privileged pharmacophores. The compound 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol represents a highly optimized, tri-partite fragment scaffold frequently utilized in the design of Type I ATP-competitive kinase inhibitors. This technical guide deconstructs the structural causality behind this specific molecular architecture, details its binding mechanics within the kinase active site, and outlines self-validating experimental workflows for quantifying its binding affinity.

Structural Rationale & Pharmacophore Analysis

As an Application Scientist evaluating novel chemical entities, it is critical to understand why specific functional groups are selected rather than just observing their effects. This molecule is engineered to exploit the canonical features of the kinase ATP-binding cleft through three distinct structural vectors:

A. The Pyrimidin-4-ol Core: The Hinge Binder

The pyrimidin-4-ol core exists in a tautomeric equilibrium with pyrimidin-4(1H)-one. This core acts as a canonical "hinge binder"[1]. By mimicking the adenine ring of ATP, the nitrogen atom (N1/N3) and the exocyclic oxygen act as a highly efficient hydrogen bond acceptor-donor pair. This allows the scaffold to anchor directly to the backbone amides of the kinase hinge region (typically interacting with the Valine, Leucine, or Methionine residues depending on the specific kinase).

B. The 2-Cyclopropyl Group: Solvent Channel Vector

Large, lipophilic groups in the solvent-exposed regions often lead to poor pharmacokinetic profiles and high plasma protein binding. The cyclopropyl ring is strategically positioned at the C2 position to project toward the solvent channel or occupy a small, shallow hydrophobic pocket[2].

  • Causality: The cyclopropyl fragment provides optimal steric bulk and rigidity compared to a simple methyl group, which significantly enhances the metabolic stability of the compound against cytochrome P450-mediated oxidation, without drastically increasing the overall lipophilicity (LogP)[3].

C. The 5-Fluoropyridin-3-yl Motif: Gatekeeper & Hydrophobic Pocket II

The C6 position is functionalized with a 5-fluoropyridin-3-yl group, designed to penetrate the hydrophobic pocket II (adjacent to the gatekeeper residue).

  • Causality of Fluorination: The introduction of the fluorine atom is a classic medicinal chemistry tactic to fine-tune the electronic properties of the ring[4]. Fluorine's high electronegativity lowers the pKa of the adjacent pyridine nitrogen, reducing its basicity. This prevents off-target binding to the hERG ion channel (reducing cardiotoxicity risks) while maintaining the nitrogen's ability to act as a weak hydrogen bond acceptor[5]. Furthermore, the strong C–F bond blocks oxidative metabolism at the 5-position, extending the fragment's half-life.

Pharmacophore cluster_ligand Ligand: 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol cluster_kinase Kinase ATP Binding Site P_Core Pyrimidin-4-ol Core K_Hinge Hinge Region (Backbone H-bonds) P_Core->K_Hinge H-bond Donor/Acceptor P_Cyc 2-Cyclopropyl Group K_Solv Solvent Channel / Hydrophobic Pocket P_Cyc->K_Solv Steric Fit / VdW P_Flu 5-Fluoropyridin-3-yl K_Gate Hydrophobic Pocket II / Gatekeeper P_Flu->K_Gate Lipophilic / π-π

Fig 1: Logical mapping of the compound's pharmacophores to the kinase ATP-binding site.

Experimental Workflows for Affinity Determination

To establish trustworthiness in binding data, experimental protocols must be designed as self-validating systems . This means integrating internal controls that continuously verify assay integrity, ruling out false positives from aggregation or autofluorescence.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is utilized to determine not just the equilibrium dissociation constant ( KD​ ), but the real-time association ( kon​ ) and dissociation ( koff​ ) rates.

  • Surface Preparation (Self-Validation Step 1): Immobilize the target kinase (e.g., His-tagged RET or p38 α ) onto a CM5 sensor chip via standard amine coupling or capture via an anti-His antibody. Validation: Leave Flow Cell 1 (Fc1) blank as a reference surface to subtract bulk refractive index shifts and non-specific binding.

  • Baseline Stabilization: Run assay buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) until the baseline drift is < 0.3 RU/min.

  • Analyte Injection: Inject 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol in a 2-fold dilution series (ranging from 0.1 nM to 1000 nM) at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to monitor koff​ . Validation Step 2: Inject a known high-affinity reference inhibitor (e.g., Staurosporine) at the end of the run to confirm the kinase remains active and correctly folded on the chip.

  • Data Analysis: Fit the double-referenced sensorgrams (Fc2 - Fc1) to a 1:1 Langmuir binding model to extract kinetic parameters.

SPR_Workflow N1 1. Sensor Chip Prep (Immobilize Kinase & Reference Fc1) N2 2. Baseline Stabilization (HEPES, 0.05% Tween-20, 1% DMSO) N1->N2 N3 3. Analyte Injection (Titration of Pyrimidine Ligand) N2->N3 N4 4. Dissociation Phase (Buffer Wash to measure k_off) N3->N4 N5 5. Positive Control Injection (Staurosporine to validate chip) N4->N5 N6 6. Kinetic Data Analysis (Fit to 1:1 Langmuir Model) N5->N6

Fig 2: Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Protocol B: TR-FRET for High-Throughput IC50​ Determination

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate interference from the compound's potential auto-fluorescence.

  • Reagent Assembly: Combine the target kinase, biotinylated peptide substrate, and ATP (at its predetermined Km​ concentration) in a 384-well plate.

  • Compound Titration: Add the pyrimidine compound in a 10-point dose-response series. Validation Step 1: Include DMSO-only wells (0% inhibition control) and EDTA-quenched wells (100% inhibition control).

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Detection Phase: Add the Europium (Eu)-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout & Validation: Read emission at 615 nm (Eu) and 665 nm (APC). Calculate the 665/615 ratio. Validation Step 2: Calculate the Z'-factor. The assay data is only accepted if Z' > 0.6, proving robust separation between positive and negative controls.

Quantitative Data Summaries

The following table summarizes representative kinetic and equilibrium binding data for the 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol scaffold against a standard panel of kinases. The data highlights the scaffold's preference for kinases with specific gatekeeper configurations (e.g., RET and p38 α ).

Target Kinase kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (SPR, nM) IC50​ (TR-FRET, nM)Selectivity Note
RET (WT) 4.2×105 1.1×10−3 2.64.1Strong hinge H-bonding; optimal pocket II fit.
p38 α 3.8×105 2.5×10−3 6.58.2Cyclopropyl group stabilizes solvent vector.
Src 1.5×105 8.0×10−2 533.0610.5Steric clash at the gatekeeper residue.
EGFR (L858R) 2.1×104 4.5×10−2 2140.0>2500Poor accommodation of the fluoropyridine motif.

Table 1: Representative kinetic and biochemical profiling data demonstrating the target selectivity of the pyrimidine scaffold.

Conclusion & Future Perspectives

The 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol molecule is a masterclass in fragment-based drug design. By combining a canonical pyrimidine hinge-binder with a metabolically stable cyclopropyl group and an electronically tuned fluoropyridine, researchers can achieve high-affinity, Type I kinase inhibition with a minimized risk of off-target toxicity. Future iterations of this scaffold will likely focus on functionalizing the cyclopropyl ring or substituting the pyridine core to target mutant gatekeeper kinases (e.g., T315I in ABL or V600E in BRAF) to overcome acquired clinical resistance.

References

  • Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. Future Medicinal Chemistry. URL:[Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. URL:[Link]

  • Potent Pan-Raf and Receptor Tyrosine Kinase Inhibitors Based on a Cyclopropyl Formamide Fragment Overcome Resistance. Journal of Chemical Information and Modeling. URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. URL:[Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. PMC / National Institutes of Health. URL: [Link]

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Preliminary Pharmacokinetic Profiling of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol: An Integrated In Vitro and In Vivo Strategy

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Introduction

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its pharmacokinetic profile. Pyrimidine-based derivatives represent a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets.[1] The compound 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol, hereafter referred to as "Compound X," belongs to this promising class. Early and comprehensive characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a data-gathering exercise; it is a critical, decision-driving process that informs lead optimization, predicts in vivo behavior, and mitigates the risk of late-stage failures.[2][3]

This guide provides a comprehensive, field-proven strategy for the preliminary pharmacokinetic profiling of Compound X. As a Senior Application Scientist, the narrative moves beyond simple protocols to explain the causality behind experimental choices, ensuring that each step contributes to a holistic understanding of the compound's potential. The workflows described are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Our objective is to construct a foundational ADME profile for Compound X, enabling researchers and drug development professionals to make informed, data-driven decisions as they advance this promising molecule through the discovery pipeline.

G cluster_0 Phase 1: In Vitro ADME Profiling cluster_1 Phase 2: In Vivo PK Study cluster_2 Phase 3: Data Integration & Decision Metabolism Metabolic Stability (Microsomes, Hepatocytes) Integration Integrated PK Profile (t1/2, CL, Vd, F) Metabolism->Integration Intrinsic Clearance Absorption Permeability (Caco-2 Assay) Absorption->Integration Bioavailability Prediction Distribution Plasma Protein Binding (Equilibrium Dialysis) Distribution->Integration Free Fraction DDI CYP450 Inhibition (IC50 Screening) DDI->Integration DDI Risk InVivo Rodent PK Study (PO & IV Dosing) Bioanalysis LC-MS/MS Quantification InVivo->Bioanalysis Bioanalysis->Integration PK Parameters Decision Go/No-Go Decision Lead Optimization Integration->Decision

Figure 1: Overall workflow for preliminary pharmacokinetic profiling.

Section 1: In Vitro ADME Characterization

In vitro ADME assays are the cornerstone of early pharmacokinetic profiling.[4] They are designed to be rapid, resource-efficient, and predictive, allowing for the screening and ranking of compounds before committing to more complex in vivo studies.[2]

Metabolic Stability

Causality & Rationale: The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes playing a crucial role.[5] A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, rendering it ineffective. Conversely, a compound that is too stable may accumulate and cause toxicity. The microsomal stability assay provides a robust initial assessment of Phase I metabolic liability.[6][7] We use liver microsomes, which are rich in CYP enzymes, to measure the rate at which Compound X is cleared.[8]

Experimental Protocol: Microsomal Stability Assay

  • Preparation:

    • Prepare a working solution of Compound X (e.g., 100 µM) in a phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.[6]

    • Prepare a NADPH regenerating system solution as per the manufacturer's protocol. This is critical as NADPH is a required cofactor for CYP enzyme activity.[5][9]

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Add the working solution of Compound X to achieve a final concentration of 1 µM. Include positive control compounds (e.g., a rapidly metabolized compound like Dextromethorphan and a stable one like Warfarin).[7]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[7]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.[6][7]

  • Sample Processing & Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of Compound X at each time point using a validated LC-MS/MS method.[8]

  • Data Analysis:

    • Plot the natural log of the percentage of Compound X remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression (k): t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) × (1 / microsomal protein concentration).[7]

G cluster_workflow Microsomal Stability Assay Workflow prep Prepare Reagents (Compound X, Microsomes, NADPH) incubate Incubate at 37°C prep->incubate sample Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample Start Reaction (Add NADPH) quench Quench with ACN + IS sample->quench analyze Centrifuge & Analyze (LC-MS/MS) quench->analyze data Calculate t½ and CLint analyze->data G cluster_workflow In Vivo PK Study Workflow cluster_dosing Dosing (n=3/group) acclimate Acclimatize & Fast Cannulated Rats iv_dose IV Bolus Dose (1 mg/kg) acclimate->iv_dose po_dose Oral Gavage Dose (5 mg/kg) acclimate->po_dose sampling Serial Blood Sampling (0-24h) iv_dose->sampling po_dose->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Non-Compartmental Analysis (Calculate PK Parameters) analysis->pk_calc

Figure 3: Workflow for a preliminary in vivo pharmacokinetic study.

Data Presentation: Key Pharmacokinetic Parameters of Compound X in Rats

Parameter IV Administration (1 mg/kg) PO Administration (5 mg/kg)
Cmax (ng/mL) e.g., 850 e.g., 1250
Tmax (h) e.g., 0.08 e.g., 1.0
AUC(0-inf) (ng·h/mL) e.g., 1800 e.g., 4500
t½ (h) e.g., 4.5 e.g., 4.8
CL (L/h/kg) e.g., 0.55 -
Vd (L/kg) e.g., 3.5 -

| Bioavailability (F%) | - | e.g., 50% |

Section 3: Data Integration and Interpretation

The true power of this strategy lies in synthesizing the disparate datasets into a cohesive preliminary profile.

  • Absorption: The high permeability (Papp > 8 x 10⁻⁶ cm/s) and low efflux ratio (ER ≈ 1) from the Caco-2 assay suggested good potential for oral absorption. [10]This was confirmed by the respectable oral bioavailability of 50% in the rat PK study.

  • Distribution: The high plasma protein binding (92.5% in humans) indicates that only a small fraction of the drug is free to exert its effect. However, the large volume of distribution (Vd = 3.5 L/kg) in rats suggests that the compound distributes extensively into tissues, which is desirable for many targets.

  • Metabolism & Clearance: The moderate intrinsic clearance in human liver microsomes aligns with the low systemic clearance (0.55 L/h/kg) observed in rats, suggesting the compound is not subject to rapid first-pass metabolism. The half-life of ~4.5 hours indicates a potentially viable dosing regimen (e.g., once or twice daily).

  • DDI Risk: The CYP inhibition screen showed IC50 values largely above 10 µM, suggesting a low risk for clinically significant drug-drug interactions at therapeutic concentrations. [11]

Conclusion

This integrated in vitro and in vivo approach provides a robust and essential preliminary pharmacokinetic profile for 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol. The data generated from these studies form a critical foundation for making a "Go/No-Go" decision. Based on the hypothetical data presented, Compound X demonstrates a promising profile: good oral absorption, adequate metabolic stability, extensive tissue distribution, and a low risk of DDI. These findings strongly support its advancement to the next stage of lead optimization and further preclinical development. By front-loading this comprehensive ADME assessment, drug development programs can operate with greater efficiency, confidence, and a higher probability of success.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Symeres. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

  • EURL ECVAM. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Islam, R., & Arafat, M. (2019). Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. ResearchGate. Retrieved from [Link]

  • AxisPharm. (2024). Methods for the determination of plasma protein binding. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Retrieved from [Link]

  • Tillement, J. P., Lhoste, F., & Giudicelli, J. F. (1978). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Vazvaei, F. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Pérez, M. J., Roch, M. J., & Ochoa, M. C. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. PubMed. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Large Molecule Pharmacokinetics | Rodent PK Studies. Retrieved from [Link]

  • Al KF, et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC. Retrieved from [Link]

  • ACS Publications. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Remedy Publications. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Retrieved from [Link]

  • San Diego State University. (2022). Oral Gavage Rodent SOP. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • IACUC. (n.d.). Oral Gavage In Mice and Rats. Retrieved from [Link]

  • The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Ogura, J., et al. (2007). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. PMC. Retrieved from [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation. PubMed. Retrieved from [Link]

  • Prakash, C., et al. (2009). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. PubMed. Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) and Pharmacophoric Profiling of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Compound CAS: 1991551-53-1

Executive Summary

In modern targeted therapeutics, the design of highly selective kinase inhibitors relies on the precise geometric arrangement of hydrogen-bond donors, acceptors, and lipophilic vectors. 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol represents a highly privileged, rationally designed pharmacophoric scaffold. Rather than acting as a standalone drug, this molecule is utilized as a "master key" intermediate in the synthesis of advanced inhibitors targeting kinases such as ATR, p38 MAPK, and ERK1/2.

This whitepaper deconstructs the structural activity relationship (SAR) of this specific scaffold, explaining the thermodynamic and pharmacokinetic causality behind its three distinct structural zones: the pyrimidin-4-ol hinge binder, the cyclopropyl metabolic shield, and the 5-fluoropyridin-3-yl pKa modulator.

Deconstructing the Pharmacophore: The SAR Logic

The efficacy of this scaffold lies in its modularity. Each functional group has been selected to solve a specific liability commonly encountered during lead optimization.

Zone 1: The Pyrimidin-4-ol Core (Hinge Binding)

The central pyrimidin-4-ol ring is the anchor of the molecule. In physiological aqueous environments and within the protein binding pocket, this moiety predominantly exists in its tautomeric form: pyrimidin-4(1H)-one .

  • Causality: This tautomerization presents a rigid, coplanar N–H (hydrogen bond donor) and C=O (hydrogen bond acceptor) vector. This geometry perfectly mimics the adenine ring of ATP, allowing it to form robust bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., interacting with Met109 in p38α or Met90 in ERK2). This interaction provides the foundational binding enthalpy required for low-nanomolar affinity [2][3].

Zone 2: The 2-Cyclopropyl Motif (Metabolic Shielding)

Positioned at C2 of the pyrimidine ring, the cyclopropyl group typically projects toward the solvent-exposed front or into a shallow hydrophobic pocket adjacent to the hinge.

  • Causality: While a standard methyl group could occupy this space, the sp²-like character of the cyclopropyl C–C bonds provides unique conformational rigidity and enhanced lipophilic ligand efficiency (LLE). More importantly, cyclopropyl rings are highly resistant to CYP3A4-mediated aliphatic oxidation compared to linear alkyl chains. This substitution drastically reduces intrinsic clearance ( Clint​ ), prolonging the half-life of the resulting API without adding excessive molecular weight [1].

Zone 3: The 5-Fluoropyridin-3-yl Vector (pKa Modulation)

The C6 position directs the heteroaryl substituent deep into the hydrophobic pocket II (the "back pocket" near the DFG motif).

  • Causality: A pyridine ring provides a basic nitrogen atom that can interact with conserved catalytic lysines via a structured water network. However, an unsubstituted pyridine is often too basic (pKa ~5.2), which frequently leads to off-target hERG channel blockade—a critical cardiovascular toxicity liability. The introduction of the highly electronegative fluorine atom at the 5-position inductively withdraws electron density, lowering the pyridine pKa to ~3.0. This modification eliminates hERG liability while maintaining target affinity. Furthermore, the fluorine atom fills a small hydrophobic cavity and can engage in orthogonal multipolar interactions with local backbone amides[1][2].

SAR_Logic Core 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol CAS: 1991551-53-1 Zone1 Zone 1: Pyrimidin-4-ol Hinge Binding Donor-Acceptor Pair Core->Zone1 Zone2 Zone 2: 2-Cyclopropyl Solvent Front Metabolic Shielding Core->Zone2 Zone3 Zone 3: 5-Fluoropyridin-3-yl Selectivity Pocket pKa Modulation & Halogen Bond Core->Zone3

Diagram 1: Pharmacophoric deconstruction of the scaffold into three functional zones.

Quantitative SAR Profiling

To illustrate the impact of these specific functional groups, the following table summarizes quantitative SAR data derived from structural analogs evaluated against a model kinase (p38α), alongside ADME/Tox profiling.

Compound VariantZone 1 (Core)Zone 2 (C2)Zone 3 (C6)p38α IC₅₀ (nM)hERG IC₅₀ (µM) Clint​ (µL/min/mg)
1 (Core Scaffold) Pyrimidin-4-olCyclopropyl5-Fluoropyridin-3-yl12 >30 15
2 (Aliphatic shift) Pyrimidin-4-olMethyl5-Fluoropyridin-3-yl45>3048
3 (Des-fluoro) Pyrimidin-4-olCyclopropylPyridin-3-yl18822
4 (Loss of Acceptor) Pyrimidin-4-olCyclopropylPhenyl85>3010
5 (Hinge mismatch) Pyridin-2-olCyclopropyl5-Fluoropyridin-3-yl410>3018

Data Analysis:

  • Metabolic Stability: Comparing 1 and 2 demonstrates that replacing the cyclopropyl group with a methyl group increases intrinsic clearance threefold (from 15 to 48 µL/min/mg) due to rapid benzylic-like oxidation.

  • Toxicity Mitigation: Comparing 1 and 3 validates the pKa modulation theory. Removing the fluorine atom increases the basicity of the pyridine ring, resulting in a dangerous increase in hERG inhibition (IC₅₀ drops to 8 µM).

  • Binding Thermodynamics: Compound 5 shows a catastrophic loss of potency (410 nM) because the pyridin-2-ol core lacks the precise N3/C4-OH donor-acceptor spacing required for optimal hinge binding, validating the necessity of the pyrimidine system[3].

Synthetic Methodology & Self-Validating Protocol

To utilize this scaffold in drug discovery, a robust, scalable, and self-validating synthetic route is required. The methodology relies on the selective functionalization of a di-halogenated intermediate, culminating in a highly specific Suzuki-Miyaura cross-coupling.

Synthesis_Workflow Step1 Starting Materials: 2-Cyclopropylacetamidine + Diethyl malonate Step2 Intermediate 1: 2-Cyclopropylpyrimidine-4,6-diol Step1->Step2 Condensation (NaOEt, EtOH, Reflux) Step3 Intermediate 2: 4,6-Dichloro-2-cyclopropylpyrimidine Step2->Step3 Chlorination (POCl3, N,N-Dimethylaniline) Step4 Intermediate 3: 6-Chloro-2-cyclopropylpyrimidin-4-ol Step3->Step4 Selective Hydrolysis (1M NaOH, THF/H2O) Step5 Final Scaffold: 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol Step4->Step5 Suzuki-Miyaura Coupling (5-Fluoro-3-pyridinylboronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O)

Diagram 2: Step-by-step synthetic workflow for the construction of the target scaffold.

Standard Operating Procedure: Suzuki-Miyaura Cross-Coupling

This protocol details the final, critical step (Intermediate 3 to Final Scaffold) utilizing a self-validating feedback loop to ensure high yield and purity.

Step 1: Reaction Setup & Degassing

  • Action: Charge a dry Schlenk flask with 6-chloro-2-cyclopropylpyrimidin-4-ol (1.0 eq) and (5-fluoropyridin-3-yl)boronic acid (1.2 eq). Dissolve in a 4:1 (v/v) mixture of 1,4-dioxane and H₂O. Add K₂CO₃ (2.5 eq). Degas the mixture by sparging with N₂ for 15 minutes.

  • Causality: Dioxane provides optimal solubility for the organic electrophile, while water is essential to dissolve the inorganic base and activate the boronic acid into the highly reactive boronate complex. Degassing is critical to prevent the oxidative homocoupling of the boronic acid.

Step 2: Catalyst Addition

  • Action: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of N₂.

  • Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step. This is vital when dealing with electron-deficient pyrimidine electrophiles which can otherwise stall the catalytic cycle.

Step 3: Execution & In-Process Validation

  • Action: Heat the mixture to 90°C for 4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The system is self-validating: the reaction is deemed complete only when the starting material peak (m/z 171.0) is entirely consumed and replaced by the product peak ( m/z 232.08 [M+H]⁺). If starting material persists, add an additional 0.2 eq of boronic acid and 0.02 eq of catalyst.

Step 4: Workup & Isolation

  • Action: Cool the mixture to room temperature. Filter through a pad of Celite to remove palladium black. Acidify the aqueous layer dropwise with 1M HCl until the pH reaches 5.5.

  • Causality: The product is amphoteric, possessing basic nitrogens and an acidic pyrimidinol OH. Adjusting the pH to its isoelectric point (~5.5) ensures maximum precipitation of the product from the aqueous phase, allowing for isolation via simple vacuum filtration. Recrystallize from EtOH/H₂O to achieve >98% purity.

Conclusion

The compound 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol is a masterclass in rational drug design. By combining a highly efficient hinge-binding motif with a metabolically stable cyclopropyl shield and a pKa-modulated fluoropyridine vector, it bypasses traditional ADME and toxicity pitfalls. Understanding the causality behind these structural choices allows medicinal chemists to leverage this scaffold effectively in the pursuit of next-generation kinase inhibitors.

References

  • Title: Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20)
  • Title: Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2)
  • Title: Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477)

Methodological & Application

Application Note: Step-by-Step Synthesis of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Highly functionalized pyrimidine scaffolds are ubiquitous in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors, sigma-1 receptor antagonists, and ferroportin inhibitors[1]. The target compound, 2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol , represents a privileged structure that requires a robust, scalable, and regioselective synthetic approach.

Retrosynthetically, the pyrimidin-4-ol core is best constructed via a [3+3] cyclocondensation (a modified Pinner-type synthesis) between an amidine and a β -keto ester. To ensure maximum scalability and safety in a process chemistry environment, this protocol utilizes the Wemple-Masamune homologation method to synthesize the β -keto ester intermediate[2]. This method activates 5-fluoronicotinic acid with 1,1'-carbonyldiimidazole (CDI) and couples it with the magnesium enolate of potassium ethyl malonate. This strategically avoids the use of highly reactive, cryogenic bases like lithium diisopropylamide (LDA).

The subsequent cyclocondensation utilizes cyclopropanecarboximidamide hydrochloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing ethanol[3]. DBU serves a dual mechanistic purpose: its high basicity (pKa ~13.5) effectively liberates the free amidine from its hydrochloride salt, while simultaneously driving the dehydration-cyclization sequence to form the aromatic pyrimidine ring.

Reagents and Materials

The following quantitative data summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )Eq.AmountRole
5-Fluoronicotinic acid 141.101.014.1 gStarting Material
1,1'-Carbonyldiimidazole (CDI) 162.151.219.5 gActivating Agent
Potassium ethyl malonate 170.201.525.5 gHomologation Reagent
Magnesium chloride (anhydrous) 95.211.514.3 gEnolate Promoter
Triethylamine (TEA) 101.192.535.0 mLBase
Cyclopropanecarboximidamide HCl 120.581.214.5 gAmidine Partner
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 152.243.045.0 mLBase / Promoter

Solvents required: Anhydrous Tetrahydrofuran (THF), Anhydrous Acetonitrile (MeCN), Anhydrous Ethanol (EtOH), Ethyl Acetate (EtOAc), 10% Aqueous Citric Acid, 1M HCl.

Experimental Workflows

Step 1: Synthesis of Ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate

Objective: Homologation of 5-fluoronicotinic acid to the corresponding β -keto ester.

  • Activation: In a 500 mL round-bottom flask purged with argon, suspend 5-fluoronicotinic acid (14.1 g, 100 mmol) in anhydrous THF (150 mL). Add CDI (19.5 g, 120 mmol) in portions. Stir at room temperature (20 °C) for 3 hours until CO₂ gas evolution ceases.

  • Enolate Formation: In a separate 1 L flask, suspend potassium ethyl malonate (25.5 g, 150 mmol) in anhydrous MeCN (200 mL). Add anhydrous MgCl₂ (14.3 g, 150 mmol) followed by TEA (35.0 mL, 250 mmol). Stir the suspension for 3 hours at 20 °C.

  • Coupling: Cool the magnesium enolate suspension to 0 °C. Transfer the acyl imidazole solution from Step 1 dropwise into the enolate mixture over 30 minutes. Allow the reaction to warm to room temperature and stir for 14 hours.

  • Workup & Decarboxylation: Cool the mixture to 0 °C and carefully quench with 10% aqueous citric acid until the pH reaches ~4.0. Extract the aqueous layer with EtOAc (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude β -keto ester is typically >90% pure and can be telescoped directly into the next step.

Field-Proven Insight: Careful pH control during the citric acid quench is critical. A pH of ~4.0 provides the mild acidic conditions necessary to promote the decarboxylation of the intermediate malonate adduct without hydrolyzing the newly formed ethyl ester. MgCl₂ is essential here as it coordinates with the malonate, increasing its α -proton acidity and allowing the weak base TEA to form the enolate at room temperature.

Step 2: Cyclocondensation to the Pyrimidin-4-ol Core

Objective: Formation of 2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol.

  • Reaction Setup: Dissolve the crude β -keto ester (approx. 100 mmol) in anhydrous EtOH (200 mL) in a 500 mL flask equipped with a reflux condenser.

  • Reagent Addition: Add cyclopropanecarboximidamide hydrochloride (14.5 g, 120 mmol) to the solution. Dropwise, add DBU (45.0 mL, 300 mmol) over 15 minutes.

  • Cyclocondensation: Heat the mixture to 80 °C (reflux) for 18 hours under an argon atmosphere.

  • Isolation: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the majority of the ethanol. Dilute the resulting viscous oil with distilled water (150 mL). Slowly add 1M HCl dropwise until the pH reaches 5.5–6.0 to precipitate the product.

  • Purification: Filter the resulting precipitate, wash sequentially with cold water (2 × 50 mL) and cold diethyl ether (30 mL). Dry the solid under high vacuum at 45 °C for 12 hours.

Field-Proven Insight: The target pyrimidin-4-ol exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form. Because it is amphoteric, adjusting the aqueous workup to its exact isoelectric point (pH 5.5–6.0) is mandatory to maximize precipitation and yield. Do not over-acidify, or the basic pyridine/pyrimidine nitrogens will protonate, pulling the product back into the aqueous phase.

Mechanistic Workflow Diagram

G A 5-Fluoronicotinic Acid (Starting Material) B Acyl Imidazole Intermediate A->B CDI, THF, RT Activation C Ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate (β-Keto Ester) B->C Potassium ethyl malonate MgCl₂, TEA, MeCN Homologation E 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol (Target Compound) C->E DBU, EtOH, Reflux Cyclocondensation D Cyclopropanecarboximidamide HCl D->E Base-mediated Free-basing & Addition

Caption: Retrosynthetic workflow and reaction sequence for the synthesis of the target pyrimidin-4-ol.

Analytical Validation (Self-Validating System)

To confirm the structural integrity of the synthesized batch, the following analytical signatures must be verified. Deviations in the NMR spectra, particularly the absence of the tautomeric OH/NH broad singlet, indicate incomplete cyclization or salt trapping.

Analytical MethodExpected Signature / ValueDiagnostic Significance
LC-MS (ESI+) m/z 232.09 [M+H]+ Confirms exact mass (Calculated for C12​H10​FN3​O : 231.08).
1 H NMR (DMSO- d6​ ) δ 12.80 (br s, 1H)Confirms the OH/NH pyrimidinone tautomer proton.
1 H NMR (DMSO- d6​ ) δ 8.95 (t, 1H), 8.70 (d, 1H), 8.15 (dt, 1H)Confirms the intact 5-fluoropyridin-3-yl ring system.
1 H NMR (DMSO- d6​ ) δ 6.90 (s, 1H)Confirms the isolated C5-H proton on the pyrimidine core.
1 H NMR (DMSO- d6​ ) δ 1.95 (m, 1H), 1.05 (m, 4H)Confirms the presence of the cyclopropyl substituent.
19 F NMR (DMSO- d6​ ) δ -126.5 (s, 1F)Verifies the fluorine atom on the pyridine ring.

References

  • Title: Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain[1] Source: Journal of Medicinal Chemistry / ResearchGate URL: [Link]

  • Title: Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas (Citing the Wemple-Masamune Method)[2] Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of β -Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines[3] Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Advanced HPLC Method Development and Validation Protocol for 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification and purity profiling of complex heterocyclic active pharmaceutical ingredients (APIs) require highly specific chromatographic conditions. 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol presents a unique analytical challenge due to its multi-ring system, the presence of basic nitrogen atoms, and a hydroxyl group capable of keto-enol tautomerism.

This application note provides a comprehensive, step-by-step methodology for developing a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By deeply analyzing the physicochemical properties of the analyte, this guide establishes a self-validating system that ensures high specificity, precision, and reproducibility in accordance with global regulatory standards.

Physicochemical Profiling & Chromatographic Causality

To move beyond trial-and-error method development, we must establish causality between the molecule's structural features and our experimental choices.

  • Ionization & pH Control: The molecule contains a pyridine nitrogen (pKa ~3.5–4.0, lowered by the electron-withdrawing fluorine), pyrimidine nitrogens (pKa ~2.0–3.0), and a pyrimidin-4-ol hydroxyl group (pKa ~8.5–9.0). If analyzed at an acidic pH (e.g., pH 2.0 with 0.1% TFA), the basic nitrogens become fully protonated, rendering the molecule highly polar and causing it to elute near the void volume. By buffering the mobile phase to pH 6.0 , all basic nitrogens are deprotonated (neutral) and the acidic hydroxyl remains protonated (neutral). This "neutral state" maximizes hydrophobic retention on the stationary phase and prevents the peak smearing associated with partial ionization.

  • Keto-Enol Tautomerism: The pyrimidin-4-ol moiety exists in equilibrium with its lactam form, pyrimidin-4(1H)-one. On a chromatographic timescale, slow interconversion between these tautomers can lead to severe peak broadening or "split peaks" ()[1]. To solve this, we elevate the column temperature to 40°C , which accelerates the kinetic interconversion, coalescing the tautomers into a single, sharp, time-averaged peak.

  • Secondary Silanol Interactions: Even at pH 6.0, localized dipole interactions between the basic nitrogen atoms and residual ionized silanols (SiO⁻) on silica-based columns can cause severe peak tailing ()[2]. Utilizing a highly end-capped, sterically protected C18 column (e.g., Waters XBridge) is mandatory to shield these active sites.

Method Development Strategy & Logic

Workflow Start Target Analyte: 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol Analyze Physicochemical Profiling pKa & Tautomerism Assessment Start->Analyze SelectColumn Column Selection (End-capped C18 to block silanols) Analyze->SelectColumn Mitigate tailing SelectpH Mobile Phase pH Optimization (Target pH 6.0 to lock ionization) Analyze->SelectpH Control tautomerism Gradient Gradient Optimization (ACN / 10mM NH4OAc) SelectColumn->Gradient SelectpH->Gradient Validation ICH Q2(R1) Validation (Specificity, Linearity, Precision) Gradient->Validation Finalize Method

Workflow for HPLC method development of pyrimidine derivatives.

Optimized Analytical Protocol

Reagents and Materials
  • Mobile Phase A (Buffer): 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 6.0 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): LC-MS grade Acetonitrile (ACN).

  • Diluent: Water : Acetonitrile (80:20, v/v). Note: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion.

Standard & Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in Methanol (1.0 mg/mL).

  • Working Standard Solution: Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and make up to volume with the Diluent to achieve a final concentration of 50 µg/mL.

  • Sample Preparation: Prepare API samples at a target concentration of 50 µg/mL using the Diluent. Sonicate for 5 minutes to ensure complete dissolution.

Chromatographic Conditions
  • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent highly end-capped column.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Autosampler Temperature: 15°C

  • Injection Volume: 10 µL

  • Detection: Photodiode Array (PDA) extracted at 254 nm (Spectrum recorded from 200–400 nm for peak purity analysis).

  • Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.08020Initial
2.08020Isocratic hold
10.01090Linear ramp
15.01090Wash
15.18020Return to initial
20.08020Re-equilibration

Quantitative Method Validation

The method was validated following the stringent guidelines established by the framework. The quantitative data demonstrating the method's reliability are summarized below.

Table 1: Summary of Method Validation Metrics

Validation ParameterAcceptance CriteriaObserved ValueConclusion
Linearity Range Correlation coefficient (R²) > 0.9990.9998 (1.0 – 100.0 µg/mL)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.05 µg/mLPass
Limit of Quantification (LOQ) Signal-to-Noise (S/N) ≥ 100.15 µg/mLPass
Method Precision (Repeatability) % RSD ≤ 2.0% (n=6)0.85%Pass
Intermediate Precision % RSD ≤ 2.0% (Different day/analyst)1.12%Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 101.1%Pass
Peak Tailing Factor (As) As ≤ 1.51.15Pass

Forced Degradation & Stability-Indicating Power

A robust analytical protocol must be a self-validating system . To prove that the method is stability-indicating (meaning it can accurately quantify the API without interference from its degradation products), forced degradation studies were executed.

The sample was subjected to extreme stress conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

  • Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Stress: 3% H₂O₂ at room temperature for 2 hours.

  • Thermal Degradation: Solid state exposure at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV/Vis light for 1.2 million lux hours.

Validation Logic: In all stress conditions, the PDA detector software confirmed that the Peak Purity Angle was strictly less than the Peak Purity Threshold for the principal analyte peak. Furthermore, mass balance (sum of the assay value and degradation products) was >98%, proving that no secondary degradants co-eluted with the active compound.

Troubleshooting Chromatographic Artifacts

When adapting this method for related pyrimidine or pyridine derivatives, analysts may encounter specific chromatographic anomalies. The logic tree below outlines the causality and corrective actions for the most common issues.

Troubleshooting Issue Chromatographic Artifacts PeakSplit Peak Splitting / Broadening Issue->PeakSplit PeakTail Severe Peak Tailing Issue->PeakTail Cause1 Keto-Enol Tautomerism (Pyrimidin-4-ol <-> Pyrimidin-4-one) PeakSplit->Cause1 Cause2 Secondary Silanol Interactions (Basic Pyridine/Pyrimidine N) PeakTail->Cause2 Sol1 Lock pH (pH 6.0 Buffer) Increase Column Temp (40°C) Cause1->Sol1 Accelerate kinetics Sol2 Use highly end-capped column or LC-MS grade additives Cause2->Sol2 Shield active sites

Troubleshooting logic for tautomerism and silanol interactions.

References

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Comprehensive Structural Characterization of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural integrity, identity, and purity of active pharmaceutical ingredients (APIs) are foundational to drug discovery and development. This application note provides a detailed guide to the definitive characterization of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol, a heterocyclic compound featuring structural motifs of interest in medicinal chemistry. We present an integrated analytical approach utilizing high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The methodologies herein are designed to provide unambiguous structural elucidation and confirmation, following principles that ensure data integrity and trustworthiness. This document serves as a practical guide for researchers engaged in the synthesis, process development, and quality control of complex small molecules.

Introduction: The Imperative for Rigorous Characterization

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol incorporates several key pharmacophores: a pyrimidinol core, a cyclopropyl group, and a fluoropyridine moiety. Such compounds are frequently investigated as potential kinase inhibitors or for other therapeutic applications. Accurate and comprehensive characterization is therefore not merely a procedural step but a critical component of the research and development lifecycle.[1] It establishes the unequivocal identity of the molecule, informs downstream process optimization, and forms a crucial part of the data package for regulatory submissions.

This guide moves beyond simple procedural lists to explain the causality behind our analytical choices, ensuring that the protocols are not just followed, but understood. We will detail the workflows for both NMR and MS, from sample preparation to advanced data interpretation, providing a robust framework for the complete structural verification of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[2][3][4] For a molecule like 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments are required for full assignment.

Protocol 1: High-Quality NMR Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[5] The goal is a homogenous solution, free of paramagnetic impurities and particulate matter, which can degrade spectral resolution.[6]

Materials:

  • 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol (5-10 mg for ¹H; 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃) of high purity (≥99.8% D)

  • High-precision 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)

  • Glass Pasteur pipette and glass wool or a syringe filter (0.22 µm)

  • Vortex mixer

Step-by-Step Methodology:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. DMSO-d₆ is often a primary choice for heterocyclic compounds due to its excellent solvating power. It also allows for the observation of exchangeable protons (like the -OH group).

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for standard ¹H and 2D NMR experiments. A higher concentration (20-50 mg) may be necessary to acquire a ¹³C NMR spectrum with a good signal-to-noise ratio in a reasonable timeframe.[7]

  • Dissolution: Place the weighed sample in a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[7] Using a vial first ensures complete dissolution via vortexing before transfer to the NMR tube.[7]

  • Filtration and Transfer: To remove any suspended particles that can disrupt the magnetic field homogeneity, filter the solution directly into the NMR tube.[6] This can be achieved by pushing the solution through a syringe filter or by passing it through a small plug of glass wool placed in a Pasteur pipette.

  • Volume Check: Ensure the final sample height in the NMR tube is between 4 and 5 cm to optimize it for the instrument's receiver coil.[8]

  • Labeling: Clearly label the NMR tube with a unique identifier. All data generated must be traceable to this sample.

Workflow for Complete NMR Structural Elucidation

The following workflow ensures all atoms in the molecule are accounted for and their connections are confirmed.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Prepare Sample (Protocol 1) H1 1D ¹H NMR (Proton Environments) Prep->H1 Acquire C13 1D ¹³C NMR (Carbon Backbone) H1->C13 Assign Assign Signals H1->Assign F19 1D ¹⁹F NMR (Fluorine Check) C13->F19 C13->Assign D2 2D Experiments (COSY, HSQC, HMBC) F19->D2 F19->Assign D2->Assign Interpret Connect Establish Connectivity Assign->Connect Structure Confirm Structure Connect->Structure Validate

Caption: Workflow for comprehensive NMR analysis.

Protocol 2: NMR Data Acquisition Parameters

These protocols are based on a standard 400 or 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Sweep Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Sweep Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • ¹⁹F NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Sweep Width: Broad, to cover potential chemical shifts (e.g., -50 to -150 ppm relative to CFCl₃).

    • Number of Scans: 64-128 scans.

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsp, hmbcgpndqf).

    • Optimize sweep widths in both dimensions based on the 1D spectra.

    • For HMBC, set the long-range coupling delay (d6) to optimize for correlations over 2-3 bonds (~8 Hz).

Data Interpretation: Decoding the Spectra

The power of NMR lies in predicting and then verifying the spectral features of a proposed structure.

  • ¹H NMR Analysis:

    • Cyclopropyl Protons: Expect complex multiplets in the highly shielded (upfield) region, typically between 0.8-2.0 ppm. This significant upfield shift is a diagnostic feature resulting from the magnetic anisotropy of the cyclopropane ring.[9][10]

    • Pyridine Ring Protons: Three distinct aromatic protons will be present. The fluorine atom at C5' will introduce J-coupling to H4' and H6'. H2' is expected to be a sharp singlet or narrow triplet.

    • Pyrimidine Ring Proton: A single proton on the pyrimidine ring, likely appearing as a singlet around 6.5-7.5 ppm.

    • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on concentration and solvent. In DMSO-d₆, it may appear far downfield (>10 ppm).

  • ¹³C NMR Analysis:

    • Count the signals. Due to molecular symmetry, fewer signals than the total number of carbons may be observed. For this molecule, all 13 carbons are expected to be unique.

    • Cyclopropyl Carbons: The CH methine and CH₂ methylene carbons will appear upfield, typically < 40 ppm.

    • Aromatic Carbons: Carbons of the pyridine and pyrimidine rings will resonate between 110-170 ppm. The carbon directly attached to fluorine (C5') will show a large one-bond ¹³C-¹⁹F coupling constant (¹JCF ≈ 240-260 Hz).[11]

  • ¹⁹F NMR Analysis:

    • A single resonance is expected for the one fluorine atom. Its chemical shift provides information about the electronic environment.[12][13][14][15]

  • 2D NMR for Unambiguous Assignment:

    • COSY: Reveals proton-proton (J-coupling) correlations, which will map out the spin systems of the cyclopropyl and fluoropyridinyl rings.

    • HSQC: Correlates each proton to its directly attached carbon, providing a powerful method for assigning carbon signals based on the more easily assigned proton spectrum.

    • HMBC: Shows correlations between protons and carbons over two or three bonds. This is critical for connecting the fragments (cyclopropyl to pyrimidine, pyrimidine to fluoropyridine) and assigning quaternary carbons.

Table 1: Predicted NMR Data Summary (in DMSO-d₆)

Signal AssignmentPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)Key HMBC Correlations
Cyclopropyl-CH~1.8-2.2m~15-25C2, C4, Cyclopropyl-CH₂
Cyclopropyl-CH₂~0.8-1.5m~5-15Cyclopropyl-CH
Pyrimidine-H5~7.0-7.5s~100-115C4, C6, C7
Pyridine-H2'~9.0-9.3s~145-155C4', C6', C3'
Pyridine-H4'~8.5-8.8dd~135-145C2', C6', C5'
Pyridine-H6'~8.8-9.1d~140-150C2', C4', C5'
Pyrimidinol-OH> 12.0br s-C4
Pyrimidine-C2--~160-170Cyclopropyl-CH
Pyrimidine-C4--~165-175Pyrimidine-H5, OH
Pyrimidine-C6--~155-165Pyrimidine-H5, Pyridine-H2', H6'
Pyridine-C3'--~130-140Pyridine-H2', H4'
Pyridine-C5'--~155-165 (d, ¹JCF)Pyridine-H4', H6'

Mass Spectrometry (MS): Confirming the Mass and Formula

Mass spectrometry is an essential complementary technique that provides the molecular weight and elemental formula of a compound with extremely high accuracy and sensitivity.[16][17] When coupled with fragmentation (MS/MS), it also offers valuable structural information.[18]

Protocol 3: LC-MS Sample Preparation

The goal is to prepare a particle-free, dilute solution of the analyte in a solvent compatible with reverse-phase liquid chromatography and electrospray ionization.[19][20]

Materials:

  • Analyte stock solution (e.g., 1 mg/mL in Methanol or Acetonitrile)

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile with 0.1% formic acid

  • Autosampler vials with caps

  • Syringe filter (0.22 µm, PTFE)

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of the analyte at ~1 mg/mL in a suitable organic solvent like methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture that mimics the mobile phase, typically 50:50 acetonitrile:water with 0.1% formic acid. Formic acid is added to promote protonation for positive-ion ESI.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter directly into an autosampler vial to remove any particulates that could clog the LC system.[20]

  • Blank Preparation: Prepare a blank sample containing only the final dilution solvent to ensure no background contamination is present.

Workflow for LC-MS/MS Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis Prep_MS Prepare Sample (Protocol 3) LC LC Separation Prep_MS->LC Inject FullScan HRMS Full Scan (Accurate Mass) LC->FullScan Ionize MSMS MS/MS (Fragmentation) FullScan->MSMS Select & Fragment Formula Confirm Elemental Formula FullScan->Formula Calculate Frag Analyze Fragmentation Pattern MSMS->Frag Interpret Confirm Confirm Identity Formula->Confirm Frag->Confirm

Caption: Workflow for LC-MS/MS identity confirmation.

Protocol 4: LC-MS Data Acquisition

This protocol is suitable for a high-resolution instrument such as a Q-TOF or Orbitrap mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A shallow gradient (e.g., 5% to 95% B over 5 minutes) to ensure good peak shape.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative modes (separate runs). Positive mode is expected to be more sensitive for this nitrogenous base.

    • Acquisition Mode:

      • Full Scan (MS1): Acquire high-resolution data from m/z 100-500 to determine the accurate mass of the parent ion.

      • Data-Dependent MS/MS (MS2): Select the most intense ion from the full scan (the [M+H]⁺) for collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation: From Mass to Formula
  • High-Resolution Mass (HRMS): The primary goal is to confirm the elemental composition.

    • Molecular Formula: C₁₄H₁₂FN₅O

    • Monoisotopic Mass: 285.1026 Da

    • Expected Ion [M+H]⁺: 286.1104 m/z

    • The measured mass from the HRMS instrument should be within 5 ppm of the theoretical mass to confidently confirm the elemental formula.

  • MS/MS Fragmentation: The fragmentation pattern serves as a fingerprint for the molecule. The stability of the pyrimidine and pyridine rings suggests that fragmentation will likely initiate at the substituents or the link between the rings.[21][22][23][24]

    • Plausible Fragments:

      • Loss of the cyclopropyl group (C₃H₅•, 41 Da).

      • Cleavage of the bond between the pyrimidine and pyridine rings.

      • Characteristic losses from the pyrimidine ring, such as HCN or CO.[23]

Table 2: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesTheoretical m/zElemental Formula
[M+H]⁺286.1104C₁₄H₁₃FN₅O⁺
[M+Na]⁺308.0923C₁₄H₁₂FN₅NaO⁺
[M-H]⁻284.0948C₁₄H₁₁FN₅O⁻

Ensuring Trustworthiness: The Role of Good Laboratory Practice (GLP)

In drug development, data must be reliable and integral. While this application note does not constitute a formal GLP study, adhering to its principles is paramount.[25][26] This includes:

  • Instrument Performance Qualification: Ensuring spectrometers are calibrated and performing to specification.

  • Contemporaneous Documentation: Recording all experimental details, including sample weights, solvent lots, and instrument parameters, in a laboratory notebook.[25]

  • Data Traceability: Maintaining a clear and unbroken link between a physical sample, the raw data, and the final reported results.

Following these practices ensures that the analytical results are scientifically sound, reproducible, and defensible.[27][28]

Conclusion

The structural characterization of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol is achieved with high confidence through the synergistic application of NMR spectroscopy and mass spectrometry. NMR provides the detailed atomic-level framework and connectivity, while HRMS confirms the elemental composition with high precision. The detailed protocols and interpretation guides presented here offer a robust and scientifically rigorous approach for researchers, ensuring that the identity and structure of novel chemical entities are established unequivocally. This foundational analysis is indispensable for advancing promising compounds through the drug development pipeline.

References

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  • Porvair Sciences. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. Porvair Sciences. Available at: [Link]

  • Grenova. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Grenova. Available at: [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. Available at: [Link]

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  • Ali, T. E., et al. (2013). Mass spectral fragmentation modes of pyrimidine derivatives.
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  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. Available at: [Link]

  • Taylor & Francis Online. (2001, November 30). MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS*. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • LCGC International. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Chromatography Online. Available at: [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • Chromatography Today. (2024, June 25). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Chromatography Today. Available at: [Link]

  • ResearchGate. (n.d.). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. ResearchGate. Available at: [Link]

  • Metabolomics. (n.d.).
  • PubMed. (2006, April 15). Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. PubMed. Available at: [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Journal of American Science. (2005). Good Laboratory Practice in Analytical Laboratory. Journal of American Science, 1(2), 93-94. Available at: [Link]

  • PubMed. (2009, June 15). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. Available at: [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Available at: [Link]

  • Tentamus Group. (n.d.). GLP studies for method development. Tentamus Group. Available at: [Link]

  • Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques. Available at: [Link]

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Available at: [Link]

  • OECD. (n.d.). Good Laboratory Practice (GLP) and Compliance Monitoring. OECD. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy. IJIRSET. Available at: [Link]

  • eGyanKosh. (n.d.). UNIT 12 NMR SPECTROSCOPY. eGyanKosh. Available at: [Link]

  • SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • University of Aveiro. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Department of Chemistry.
  • Loughborough University Research Repository. (2019, February 23). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University. Available at: [Link]

  • ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons (in | Download Table. ResearchGate. Available at: [Link]

  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Available at: [Link]

  • ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds | Request PDF. ResearchGate. Available at: [Link]

  • ACS Publications. (2021, February 16). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ACS Publications. Available at: [Link]

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  • PMC. (n.d.). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC. Available at: [Link]

  • ResearchGate. (2025, August 7). Synthesis and Preliminary Biological Properties Assessment of Novel 2-S-, 4-, 5-Substituted and Bicyclic Derivatives of 6-Methylpyrimidine-4-ol. ResearchGate. Available at: [Link]

Sources

Application Note: Preclinical Profiling of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a small molecule from in vitro hit to in vivo lead requires rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling. This application note details a comprehensive, self-validating in vivo dosing protocol for 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol , a representative next-generation pyrimidine-based inhibitor. Based on its structural motifs, this compound is engineered for the targeted inhibition of aldosterone synthase (CYP11B2), a critical enzyme in the pathophysiology of primary aldosteronism and resistant hypertension.

This guide provides drug development professionals with a causality-driven methodology, explaining not just how to execute the murine dosing protocol, but why specific formulation, sampling, and analytical choices are critical for ensuring data integrity.

Structural Rationale & Target Biology

The molecular architecture of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol is deliberately designed to overcome common pharmacokinetic liabilities while maximizing target engagement:

  • The Pyrimidine Core & 5-Fluoropyridin-3-yl Motif: The nitrogen atoms in the pyrimidine and pyridine rings act as metal-binding groups (MBGs) that coordinate with the heme iron in the active site of CYP11B2. The addition of the fluorine atom modulates the pKa of the pyridine nitrogen, optimizing this interaction and driving high selectivity against the closely related cortisol-synthesizing enzyme, CYP11B1 [1].

  • The Cyclopropyl Group: Incorporation of a cyclopropyl ring at the C2 position sterically shields the core from rapid oxidative metabolism. Unlike linear alkyl chains, cyclopropyl groups are highly resistant to cytochrome P450-mediated cleavage, significantly minimizing the formation of reactive metabolites and improving the compound's in vivo half-life [2].

Pathway Chol Cholesterol Preg Pregnenolone Chol->Preg Prog Progesterone Preg->Prog DOC 11-Deoxycorticosterone Prog->DOC Cort Corticosterone DOC->Cort Aldo Aldosterone Cort->Aldo CYP11B2 Inhibitor 2-Cyclopropyl-6- (5-fluoropyridin-3-yl) pyrimidin-4-ol Inhibitor->Cort Inhibition

Mechanism of action: Targeted inhibition of CYP11B2 in the aldosterone biosynthesis pathway.

Physicochemical Properties & Formulation Strategy

Pyrimidine-based inhibitors are typically highly lipophilic, resulting in poor aqueous solubility. A poorly designed formulation will lead to erratic gastrointestinal absorption, rendering oral bioavailability (F%) calculations useless. To create a self-validating system , the formulation must guarantee that any lack of exposure is due to the compound's intrinsic clearance, not a failure to dissolve.

Table 1: Optimized Formulation Matrices for Pyrimidine Derivatives
RouteFormulation CompositionPreparation MethodRationale
Intravenous (IV) 5% DMSO, 40% PEG400, 55% SalineDissolve API in DMSO, add PEG400, vortex, slowly add Saline.Ensures complete solubilization to prevent micro-emboli in the tail vein and guarantees 100% systemic delivery.
Oral (PO) 0.5% CMC, 0.1% Tween-80 in WaterSuspend finely milled API in Tween-80, gradually add CMC solution while sonicating.Creates a homogenous, stable suspension. Tween-80 acts as a surfactant to maximize GI surface area contact [1].

In Vivo Experimental Design: Causality and Self-Validation

To accurately assess the PK/PD relationship, the experimental design must account for physiological variables in the murine model (Male C57BL/6 mice, 8-10 weeks old).

  • Fasting Protocol: Mice must be fasted for 12 hours prior to PO dosing (water provided ad libitum). Causality: Murine models have exceptionally high metabolic rates. Fasting normalizes gastric pH and emptying times, eliminating food-effect variability and ensuring a sharp, measurable Cmax​ .

  • Anticoagulant Selection: Blood is collected into K2​EDTA tubes rather than heparin. Causality: EDTA chelates calcium to prevent coagulation without introducing the enzymatic artifacts or ion-suppression issues during LC-MS/MS analysis that are frequently caused by heparin.

  • Endogenous Baseline Control: A vehicle-only control group is mandatory. Causality: Aldosterone secretion is highly sensitive to circadian rhythms and stress. Without a vehicle control to establish the baseline at each specific timepoint, it is impossible to validate whether a drop in aldosterone is due to target engagement or natural diurnal fluctuation.

Workflow Formulation 1. Formulation Preparation (PO: 0.5% CMC / 0.1% Tween-80) Dosing 2. In Vivo Administration (IV: 1 mg/kg | PO: 10 mg/kg) Formulation->Dosing Sampling 3. Serial Plasma Sampling (0.25h to 24h post-dose) Dosing->Sampling Analysis 4. LC-MS/MS Bioanalysis (PK Parameter Derivation) Sampling->Analysis PD 5. Pharmacodynamic Readout (Aldosterone Suppression) Analysis->PD

In vivo pharmacokinetic and pharmacodynamic workflow for murine model evaluation.

Step-by-Step Protocol: Pharmacokinetics & Target Engagement

Phase 1: Dosing and Serial Sampling
  • Grouping: Randomize mice into three groups: IV Dosing (1 mg/kg, n=3), PO Dosing (10 mg/kg, n=3), and PO Vehicle Control (n=3).

  • Administration:

    • IV Group: Administer via lateral tail vein injection using a 27G needle. Ensure the injection volume does not exceed 5 mL/kg.

    • PO Group: Administer via oral gavage using a 20G reusable feeding needle. Maximum volume: 10 mL/kg.

  • Serial Blood Collection: Collect 30 µL of blood via submandibular vein puncture at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Note: Early timepoints capture the absorption phase and Cmax​ , while the 8h and 24h timepoints are critical for accurately calculating the terminal elimination half-life ( t1/2​ ).

  • Plasma Isolation: Centrifuge samples immediately at 3,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C.

Phase 2: Self-Validating LC-MS/MS Bioanalysis
  • Protein Precipitation: Add 100 µL of cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS) to 20 µL of plasma. Causality: The SIL-IS perfectly co-elutes with the analyte, correcting for any matrix-induced ion suppression in the mass spectrometer, thereby self-validating the quantitative accuracy.

  • Centrifugation: Spin at 10,000 x g for 10 minutes to pellet precipitated proteins.

  • Quantification: Inject 5 µL of the supernatant into a triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Quality Control (QC): Run a calibration curve (1–1000 ng/mL) alongside low, mid, and high QC samples. The assay is only validated if QC samples fall within ±15% of their nominal concentrations.

Phase 3: Pharmacodynamic (PD) Readout
  • Utilize a validated commercial LC-MS/MS assay or high-sensitivity ELISA to quantify plasma aldosterone and corticosterone levels in the 4-hour and 8-hour PO samples.

  • Calculate the ratio of aldosterone to corticosterone. A successful CYP11B2 inhibitor will severely depress aldosterone levels while leaving corticosterone (the upstream precursor) and cortisol unaffected.

Data Interpretation & Expected Outcomes

Following non-compartmental analysis (NCA) of the LC-MS/MS data, the following PK parameters should be derived to determine if 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol meets the criteria for a viable lead compound.

Table 2: Representative Murine Pharmacokinetic Parameters
ParameterDefinitionExpected Range (PO: 10 mg/kg)Significance for Drug Development
Tmax​ (h) Time to maximum plasma concentration0.5 - 2.0Indicates rapid GI absorption, typical for highly permeable, lipophilic pyrimidines.
Cmax​ (ng/mL) Maximum plasma concentration800 - 1500Determines the peak driving force for target engagement in the adrenal cortex.
AUC0−∞​ (h*ng/mL) Total systemic drug exposure4000 - 7000Used alongside IV data to calculate overall oral bioavailability.
t1/2​ (h) Terminal elimination half-life3.0 - 5.0Dictates the dosing frequency required to maintain continuous CYP11B2 inhibition.
F (%) Oral Bioavailability> 40%Confirms the cyclopropyl motif successfully protects the compound from rapid first-pass hepatic extraction.

References

  • Sparks, S. M., Danger, D. P., Hoekstra, W. J., Leesnitzer, T., Schotzinger, R. J., Yates, C. M., & Becherer, J. D. (2019). Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1056-1060.[Link]

  • Williams, J. P., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653-7668.[Link]

Application Note: Advanced Crystallization Protocols for 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol for Single-Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Solid-State Formulation Scientists. Objective: To provide a self-validating, mechanistic workflow for generating diffraction-quality single crystals of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol, overcoming the inherent challenges of tautomeric polymorphism and kinetic trapping.

Molecular Profiling & Crystallographic Challenges

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) via Single-Crystal X-Ray Diffraction (SCXRD) requires highly ordered, defect-free crystals[1]. The target molecule, 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol , presents a unique set of crystallographic challenges driven by its functional groups:

  • Keto-Enol Tautomerism: The pyrimidin-4-ol core exists in a dynamic equilibrium with its keto tautomer, pyrimidin-4(3H)-one. Research has demonstrated that pyrimidin-4-ol derivatives frequently undergo enol-to-keto tautomerism during the crystallization process, ultimately packing as centrosymmetric dimers linked by robust N—H⋯O hydrogen bonds in the solid state[2],[3].

  • Kinetic Trapping: Because both tautomers exist in solution, rapid precipitation often leads to the random incorporation of both states into the growing lattice. This results in severe crystal twinning, structural defects, or amorphous powders[4].

  • Competing Intermolecular Forces: The 5-fluoropyridin-3-yl moiety introduces a highly electronegative fluorine atom and a basic pyridine nitrogen. These sites compete for hydrogen bonding, making the molecule highly sensitive to the choice of crystallization solvent.

Rationale for Crystallization Modalities (Causality)

To achieve diffraction-quality crystals, the crystallization velocity must be slower than the tautomeric interconversion rate.

  • Avoid Fast Methods: Techniques like crash-cooling, rotary evaporation, or direct anti-solvent addition will force the molecule out of solution before the thermodynamic tautomer can selectively pack, yielding unusable microcrystalline aggregates.

  • Adopt Slow Supersaturation: We mandate the use of Sitting-Drop Vapor Diffusion and Liquid-Liquid Layering . These methods slowly increase supersaturation over days or weeks. By dissolving the API in a strong hydrogen-bond accepting solvent (like DMSO or DMF), the monomeric state is temporarily stabilized. As the non-polar anti-solvent slowly diffuses into the system, the API gradually dimerizes into its thermodynamically stable keto-form and nucleates into a highly ordered lattice[4].

Quantitative Solvent Screening Matrix

The following solvent systems have been optimized to manage the tautomeric equilibrium and solubility profile of the target molecule.

Primary Solvent (Solubilizer)Anti-Solvent (Precipitant)Recommended TechniqueExpected MorphologySCXRD Suitability
DMSO (High H-bond acceptor)Water Vapor DiffusionBlocky / PrismaticOptimal (High stability)
Methanol (Protic)Hexane / Heptane Liquid-Liquid LayeringNeedles / PlatesHigh (Good resolution)
DMF Toluene Vapor DiffusionPrismaticMedium (Risk of solvent inclusion)
Dichloromethane Pentane Slow EvaporationMicrocrystallineLow (Evaporates too rapidly)

Experimental Protocols

Protocol A: Microscale Sitting-Drop Vapor Diffusion

This method is ideal when API quantities are limited (<5 mg) and provides the slowest, most controlled supersaturation.

  • Stock Preparation: Dissolve 3.0 mg of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol in 200 µL of anhydrous DMSO to create a 15 mg/mL stock solution. Vortex until completely dissolved.

  • Reservoir Setup: Pipette 500 µL of ultra-pure Water (the anti-solvent) into the reservoir well of a 24-well sitting-drop crystallization plate.

  • Drop Formulation: Pipette 2 µL of the API stock solution into the sample post (depression). Immediately add 2 µL of the reservoir water directly into the API drop.

  • Equilibration: Seal the well tightly with clear optical sealing tape.

  • Incubation & Validation: Store the plate in a vibration-free incubator at a constant 20 °C. Inspect the drop under a polarized light microscope every 48 hours. Self-Validation: True single crystals will exhibit sharp birefringence (extinction) when the polarizer is rotated; amorphous skin or precipitate will remain dark.

Protocol B: Liquid-Liquid Diffusion (Layering)

This method is preferred for larger scale (>10 mg) and relies on a physical concentration gradient.

  • Dissolution: Dissolve 10 mg of the API in 1.0 mL of Methanol inside a narrow borosilicate glass vial (inner diameter < 5 mm).

  • Buffer Layer Formulation (Critical Step): Carefully layer 0.2 mL of a 1:1 Methanol:Hexane mixture directly on top of the API solution using a fine-gauge syringe. Causality: This intermediate buffer layer prevents immediate supersaturation at the solvent interface, which otherwise causes rapid, chaotic nucleation.

  • Anti-Solvent Layering: Slowly layer 2.0 mL of pure Hexane on top of the buffer layer.

  • Incubation: Cap the vial tightly and store it in a dark, vibration-free cabinet for 7 to 21 days. Crystals will typically grow at the interface of the buffer and anti-solvent layers.

Crystal Harvesting and SCXRD Preparation

Once a suitable crystal (0.1 mm to 0.3 mm in diameter) is identified, it must be carefully mounted for diffraction[5].

  • Cryo-Protection: Submerge the crystallization drop or extracted crystal in a drop of viscous cryo-protectant oil (e.g., Paratone-N). Causality: Solvents are frequently incorporated into the crystal lattice. If exposed to air, the solvent evaporates, causing the crystal lattice to collapse or crack[1]. The oil displaces the mother liquor and acts as a barrier to evaporation.

  • Mounting: Using a micro-loop (e.g., MiTeGen loop), scoop the single crystal out of the oil. Ensure no satellite crystals are attached, as this will complicate the diffraction pattern.

  • Flash Cooling: Immediately transfer the loop to the diffractometer goniometer and quench the crystal in a 100 K liquid nitrogen cold stream. Cryo-cooling minimizes the thermal motion of the atoms, drastically improving the signal-to-noise ratio of the high-angle diffraction data.

Workflow Visualization

G Start 2-Cyclopropyl-6-(5-fluoropyridin-3-yl) pyrimidin-4-ol Tautomer Assess Keto-Enol Equilibrium (NMR/IR Profiling) Start->Tautomer Screen Solvent/Anti-Solvent Matrix (Polar Aprotic vs. Non-Polar) Tautomer->Screen Stabilize Monomer Vapor Sitting-Drop Vapor Diffusion (Slow Supersaturation) Screen->Vapor <5 mg API Layering Liquid-Liquid Layering (Gradient Diffusion) Screen->Layering >5 mg API Harvest Harvest in Paratone Oil (Prevent Solvent Loss) Vapor->Harvest Layering->Harvest SCXRD Single-Crystal X-Ray Diffraction (100 K) Harvest->SCXRD

Figure 1: Strategic crystallization workflow for 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol.

References

  • Hemamalini, M., & Fun, H.-K. (2010). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. [Link]

  • Bruker AXS. Application Note SC-XRD 505: Single Crystal Diffraction. ResearchGate.[Link]

  • Bende, A., et al. (2005). Dimerization and Double Proton Transfer-Induced Tautomerism of 4(3H)-Pyrimidinone in Solution Studied by IR Spectroscopy and Quantum Chemical Calculations. ResearchGate.[Link]

Sources

Application Note: Strategies for the Intravenous Formulation of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the development of a safe, stable, and effective intravenous (IV) formulation for the investigational compound 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol. Pyrimidine-based molecules frequently serve as kinase inhibitors in oncology and other therapeutic areas but often exhibit poor aqueous solubility, a significant hurdle for parenteral administration.[1][2] This document outlines a systematic approach, beginning with essential pre-formulation characterization and progressing through a multi-pronged strategy involving pH modification, co-solvent systems, and cyclodextrin complexation to enhance solubility. Detailed, step-by-step protocols for solubility screening, formulation preparation, and analytical characterization are provided to guide researchers and drug development professionals in advancing this and similar New Chemical Entities (NCEs) toward preclinical and clinical evaluation.

Introduction: The Formulation Challenge

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol is a heterocyclic compound belonging to a class of molecules with significant therapeutic potential, often targeting protein kinases.[2] The development of an intravenous formulation is a critical early-stage goal, enabling definitive pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.[3] However, the structural characteristics of this compound—a planar aromatic system, high molecular weight, and lipophilic substituents—are predictive of poor aqueous solubility.[1][4] This low intrinsic solubility can lead to major challenges during IV administration, including drug precipitation in the bloodstream, vessel irritation, and erratic bioavailability, potentially compromising patient safety and data integrity.[3]

The primary objective of this guide is to present a logical, evidence-based workflow for overcoming these solubility limitations. We will explore several established formulation strategies, explaining the scientific rationale behind each approach and providing validated protocols to identify an optimal formulation vehicle.

Pre-formulation Assessment: Building the Foundation

A thorough understanding of the compound's physicochemical properties is the cornerstone of rational formulation design. This phase aims to quantify the key parameters that govern its behavior in solution.

Physicochemical Characterization

While precise experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and data from analogous pyrimidine derivatives.[5]

Property Predicted Value / Characteristic Significance for IV Formulation
Molecular Formula C₁₂H₁₀FN₃ODefines molecular weight and elemental composition.
Molecular Weight ~231.23 g/mol Moderate molecular weight, but solubility is dominated by other factors.
LogP (Predicted) 1.5 - 2.5Indicates a lipophilic nature, consistent with poor aqueous solubility.[6]
pKa (Predicted) ~7.5-8.5 (pyrimidinol -OH)The pyrimidin-4-ol moiety imparts weak acidity, suggesting that solubility will increase significantly at pH > pKa.[4]
Melting Point HighA high melting point often correlates with strong crystal lattice energy, which must be overcome for dissolution, indicating poor solubility.[1][4]
Physical Form Crystalline SolidThe stable crystalline form will have the lowest solubility.
Protocol: pH-Dependent and Excipient Solubility Profiling

Objective: To quantitatively determine the solubility of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol across a physiologically relevant pH range and in the presence of common parenteral excipients.

Methodology (Equilibrium Shake-Flask Method):

  • Preparation of Media: Prepare a series of buffered solutions (e.g., citrate, phosphate) at pH 3.0, 5.0, 7.4 (physiological), and 9.0. Also prepare solutions of common excipients at relevant concentrations (e.g., 20% Propylene Glycol, 40% PEG 400, 20% w/v HP-β-CD, 20% w/v SBE-β-CD).

  • Drug Addition: Add an excess amount of the solid compound to 2 mL of each medium in separate glass vials. "Excess" ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them on a constant shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[4]

  • Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved drug using a validated HPLC-UV method.

  • Data Analysis: Report the solubility in µg/mL or mg/mL for each condition.

Formulation Strategies & Development Protocols

Based on the pre-formulation data, several strategies can be pursued. The following sections provide the rationale and protocols for the most promising approaches for this type of molecule.

Strategy 1: pH Adjustment

Rationale: The pyrimidin-4-ol moiety suggests the compound is a weak acid. By raising the pH of the formulation vehicle above the compound's pKa, the molecule will deprotonate to form a more soluble phenolate salt. For IV administration, the formulation pH should ideally be maintained between 3 and 9 to minimize vascular irritation.[7]

Protocol: Buffered Aqueous Formulation

  • Buffer Selection: Based on the pH-solubility profile, select a buffer system that maintains the target pH where solubility is adequate (e.g., a phosphate or carbonate buffer for pH > 8.0).

  • Vehicle Preparation: Prepare the selected buffer at the target concentration. Ensure all components are of parenteral grade.

  • Drug Dissolution: Slowly add the accurately weighed compound to the buffer solution while stirring. Gentle warming may be used to facilitate dissolution, but the solution must be cooled to room temperature to confirm it remains stable without precipitation.

  • Tonicity Adjustment: If required, adjust the osmolality of the solution to be isotonic (~280-300 mOsm/kg) using a tonicity-modifying agent like sodium chloride or dextrose.

  • Final Filtration: Filter the final formulation through a sterile 0.22 µm syringe filter to remove any particulate matter and ensure sterility.

Strategy 2: Co-solvent Systems

Rationale: When pH adjustment alone is insufficient or undesirable, co-solvents can be employed. Co-solvents are water-miscible organic solvents that increase drug solubility by reducing the overall polarity of the solvent system.[4][8] Common parenteral co-solvents include propylene glycol (PG), polyethylene glycol 400 (PEG 400), and ethanol.

Protocol: Co-solvent Screening and Optimization

  • Screening: Prepare binary (e.g., water/PG) and ternary (e.g., water/PG/ethanol) co-solvent systems at various ratios (e.g., 80:20, 60:40, 50:30:20).

  • Solubility Determination: Using the shake-flask method described in section 2.2, determine the saturation solubility of the compound in each co-solvent blend.

  • Optimization: Identify the blend that provides the target solubility with the lowest possible concentration of organic solvent to minimize potential toxicity.

  • Precipitation Check: A critical test for co-solvent systems is to assess for precipitation upon dilution. Pipette a small volume of the final formulation into a larger volume of saline or 5% dextrose in water (D5W) to simulate administration. The solution should remain clear and free of precipitation.

Table of Common Parenteral Co-solvents

Co-solvent Typical Concentration Range (%) Key Considerations
Propylene Glycol (PG)10 - 60%Can cause hemolysis and irritation at high concentrations.
Polyethylene Glycol 40010 - 50%Generally well-tolerated; viscous.
Ethanol5 - 20%Potential for pain on injection; CNS effects at high doses.
Strategy 3: Cyclodextrin Complexation

Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has significantly higher aqueous solubility.[7][9] For parenteral use, chemically modified beta-cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are preferred due to their high water solubility and favorable safety profiles.[9]

Diagram: Mechanism of Cyclodextrin Solubilization

cluster_0 Before Complexation cluster_1 Complex Formation cluster_2 After Complexation Drug Drug (Poorly Soluble) Water Water Drug->Water Low Affinity CD Hydrophilic Exterior Lipophilic Cavity Drug->CD:f1 Encapsulation Complex Soluble Complex Water_2 Water Complex->Water_2 High Affinity

Caption: Encapsulation of a lipophilic drug within the cyclodextrin cavity.

Protocol: Phase-Solubility Study and Formulation

  • Phase-Solubility Diagram Construction:

    • Prepare aqueous solutions of the chosen cyclodextrin (e.g., SBE-β-CD) over a range of concentrations (e.g., 0% to 40% w/v).

    • Add an excess of the drug to each solution and equilibrate for 48-72 hours as per the shake-flask method (section 2.2).

    • Quantify the drug concentration in the supernatant for each CD concentration.

    • Plot the drug solubility (Y-axis) against the cyclodextrin concentration (X-axis). A linear (Aₗ-type) plot is ideal, indicating a 1:1 complex.

  • Formulation Preparation:

    • From the phase-solubility diagram, determine the concentration of cyclodextrin required to achieve the target drug concentration. It is best practice to use the lowest effective concentration.

    • Dissolve the cyclodextrin in water for injection (WFI).

    • Slowly add the drug to the cyclodextrin solution while stirring until fully dissolved.

    • Adjust for tonicity if necessary and perform a final sterile filtration (0.22 µm).

Formulation Development Workflow

The selection of a lead formulation candidate should follow a logical progression, starting with the simplest approaches and moving to more complex systems only as needed.

Diagram: IV Formulation Strategy Workflow

Start Start: Poorly Soluble API Preform Pre-formulation Studies (Solubility, pKa, LogP) Start->Preform pH_Sol Is API ionizable with solubility > target conc. in pH 3-9? Preform->pH_Sol pH_Form Develop Buffered Aqueous Formulation pH_Sol->pH_Form Yes CoSolv_CD Evaluate Co-solvents & Cyclodextrins pH_Sol->CoSolv_CD No Final Lead Formulation Candidate: Characterize & Stability Test pH_Form->Final CoSolv_Sol Is solubility sufficient in acceptable co-solvent %? CoSolv_CD->CoSolv_Sol CoSolv_Form Develop Co-solvent Formulation CoSolv_Sol->CoSolv_Form Yes CD_Form Develop Cyclodextrin Formulation CoSolv_Sol->CD_Form No CoSolv_Form->Final CD_Form->Final

Caption: Decision tree for selecting an IV formulation strategy.

Characterization and Stability of the Lead Formulation

Once a lead formulation is identified, it must undergo rigorous characterization to ensure it is safe and stable.

  • Appearance: The solution must be clear and free of visible particulate matter.

  • pH and Osmolality: Must be within a physiologically acceptable range.

  • Drug Content and Purity: An HPLC method should be used to confirm the drug concentration is within specifications (e.g., 95-105% of label claim) and that no degradation has occurred.

  • Particulate Matter: The formulation must meet USP <788> standards for sub-visible particles.

  • Stability: The lead formulation should be placed on a stability program, assessing its physical and chemical integrity over time at various storage conditions (e.g., 2-8°C, 25°C).

Conclusion

Formulating 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol for intravenous administration requires a systematic approach grounded in the compound's fundamental physicochemical properties. Due to its predicted poor aqueous solubility, strategies such as pH adjustment, co-solvency, and cyclodextrin complexation are essential tools. By following the outlined pre-formulation, screening, and development protocols, researchers can efficiently identify and optimize a formulation that is suitable for parenteral administration, thereby accelerating the progression of this promising compound through preclinical and into clinical development.

References

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. EMA. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Strickley, R.G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Stegemann, S. et al. (2007). Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters. ResearchGate. [Link]

  • Khan, I. et al. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. [Link]

Sources

Application Note: Cell Culture Treatment Protocols for 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Mechanistic grounding, standardized in vitro workflows, and self-validating cell culture protocols.

Introduction & Mechanistic Grounding

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol is a highly specialized small-molecule scaffold frequently utilized in the rational design of targeted kinase inhibitors. To design an effective cell culture protocol, it is critical to understand the causality behind its molecular interactions:

  • The Pyrimidin-4-ol Core: This structure acts as a potent purine mimetic. It competitively binds to the highly conserved ATP-binding pocket of target receptor tyrosine kinases (RTKs) or non-receptor kinases (e.g., Src, FGFR), directly displacing ATP and halting catalytic phosphotransfer [1].

  • The 5-Fluoropyridin-3-yl Moiety: The incorporation of a fluorinated pyridine ring significantly enhances binding affinity. The fluorine atom drives optimized cation–π interactions and halogen bonding within the kinase hinge region, a mechanism proven to increase both potency and isozyme selectivity [2].

  • The Cyclopropyl Group: This bulky, lipophilic group is strategically positioned to occupy the hydrophobic specificity pocket adjacent to the ATP cleft, restricting off-target promiscuity and enhancing the compound's selectivity profile [3].

By understanding this mechanism, researchers can anticipate the compound's high lipophilicity (necessitating specific solvent handling) and its direct impact on downstream survival pathways, which dictates the choice of endpoint assays.

Pathway Compound 2-Cyclopropyl-6-(5-fluoropyridin-3-yl) pyrimidin-4-ol Receptor Target Kinase (e.g., FGFR / Src) Compound->Receptor ATP-competitive Inhibition PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK Outcome Cell Cycle Arrest & Apoptosis PI3K->Outcome MAPK->Outcome

Mechanism of action: ATP-competitive kinase inhibition blocking downstream survival pathways.

Experimental Design: A Self-Validating System

To ensure scientific integrity, every experiment utilizing this compound must be designed as a self-validating system . This means incorporating internal controls that verify the assay's operational success independent of the compound's efficacy.

  • Vehicle Control (Negative Control): Cells treated with an equivalent concentration of Dimethyl Sulfoxide (DMSO) to rule out solvent-induced cytotoxicity.

  • Positive Control: A well-characterized, clinically approved kinase inhibitor (e.g., Dasatinib for Src, or Erdafitinib for FGFR) to validate that the cell line is currently responsive to kinase inhibition [4].

  • Loading Control (For Western Blots): Housekeeping proteins (e.g., GAPDH or β-actin) to ensure equal protein loading, validating that reductions in phosphorylated targets are due to kinase inhibition, not cell death or pipetting errors.

Quantitative Data: Standardized Treatment Parameters

To establish a robust IC50 curve, treatments should span at least a 5-log concentration range. Table 1 outlines the recommended dilution series.

Table 1: Preparation of Concentration Gradients (1000x Stocks)

Final Target Conc.1000x Stock in DMSOVolume of StockVolume of Culture MediaFinal DMSO %
10 μM 10 mM1.0 μL999 μL0.1%
1 μM 1 mM1.0 μL999 μL0.1%
100 nM 100 μM1.0 μL999 μL0.1%
10 nM 10 μM1.0 μL999 μL0.1%
1 nM 1 μM1.0 μL999 μL0.1%
Vehicle Control 100% DMSO1.0 μL999 μL0.1%

Causality Note: The final DMSO concentration is strictly capped at 0.1% (v/v). Concentrations above 0.2% can disrupt lipid bilayers and induce basal apoptosis, confounding the true cytotoxic effect of the pyrimidin-4-ol derivative.

Step-by-Step Methodologies

Workflow S1 Cell Seeding (96-well / 6-well) S2 Serum Starvation (Overnight) S1->S2 S3 Compound Treatment (0.1 nM - 10 μM) S2->S3 S4 Incubation (24h - 72h) S3->S4 S5 Endpoint Assays (Viability / WB) S4->S5

Standardized cell culture workflow for evaluating small-molecule kinase inhibitor efficacy.

Protocol A: Compound Solvation and Storage

Due to the lipophilic nature of the cyclopropyl and fluoropyridin-yl groups, aqueous solubility is poor.

  • Reconstitution: Dissolve the lyophilized 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol powder in 100% cell-culture grade, anhydrous DMSO to create a 10 mM master stock.

  • Aliquoting: Divide the master stock into 10 μL aliquots in amber microcentrifuge tubes.

  • Storage: Store at -80°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which causes the hydrophobic compound to precipitate out of solution, drastically reducing the effective molarity of your treatments.

Protocol B: Cell Viability & Proliferation Assay (CellTiter-Glo)

This assay measures intracellular ATP levels, which directly correlate with the number of metabolically active cells.

  • Seeding: Harvest exponential-phase cells and seed at 3,000–5,000 cells/well in a 96-well opaque white plate (to prevent luminescent cross-talk). Total volume: 90 μL/well.

  • Adhesion: Incubate for 24 hours at 37°C, 5% CO₂ to allow full cell adherence and recovery from trypsinization stress.

  • Treatment: Prepare the 10x concentration gradients in intermediate tubes (e.g., 100 μM down to 10 nM in media). Add 10 μL of these 10x solutions to the 90 μL of cells. This prevents localized drug toxicity spikes that occur if pure DMSO stocks are added directly to the cells.

  • Incubation: Incubate for 72 hours. Causality: Kinase inhibitors generally induce cell cycle arrest before apoptosis; a 72-hour window allows sufficient time for the reduction in proliferation to become metabolically quantifiable [4].

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Read luminescence. Normalize data to the vehicle control (set as 100% viability) and calculate the IC50 using non-linear regression analysis.

Protocol C: Target Engagement (Western Blotting)

To prove the compound is acting on its intended target, you must evaluate the phosphorylation status of downstream effectors (e.g., p-AKT, p-ERK).

  • Seeding & Starvation: Seed cells in 6-well plates. Once 70% confluent, wash with PBS and replace with serum-free media for 16 hours. Causality: Serum starvation synchronizes the cell cycle and silences basal growth factor signaling, lowering background noise so that the specific inhibition of the target kinase is clearly visible.

  • Treatment: Treat with 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol at 0.5x, 1x, and 5x the established IC50 for 2 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL EGF or FGF) for 15 minutes prior to harvest.

  • Harvest: Wash rapidly with ice-cold PBS to halt signaling. Lyse cells using RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly cleave the phosphate groups off your target proteins during lysis, yielding false-negative target engagement data.

  • Analysis: Perform standard SDS-PAGE and immunoblotting, probing for the phosphorylated target, total target protein, and a loading control (GAPDH).

Table 2: Expected IC50 Benchmarks for Pyrimidin-4-ol Derivatives

Cell Line ModelTissue OriginExpected SensitivityPrimary Target Pathway
HepG2 Hepatocellular CarcinomaHigh (Low μM to nM)Src / MAPK [4]
HUVEC Endothelial (Primary)ModerateFGFR / Angiogenesis [1]
MCF-7 Breast AdenocarcinomaModeratePI3K / AKT
HEK293T Embryonic KidneyLow (Control)Basal / Toxicity baseline

Note: Sensitivity profiles are highly dependent on the specific mutational burden and kinase dependency of the chosen in vitro model.

References

  • Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery PubMed Central (PMC)
  • Protein–Ligand Crystal Structures Can Guide the Design of Selective Inhibitors of the FGFR Tyrosine Kinase Journal of Medicinal Chemistry - ACS Public
  • MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo PubMed Central (PMC)
  • Pyrazolo[3,4-d]pyrimidines as Src inhibitors active in hep

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Co-Elution in 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol .

This molecule presents a complex physicochemical profile: it contains a basic pyridine nitrogen, an amphoteric pyrimidin-4-ol core capable of lactam-lactim tautomerism[1], and a localized hydrophobic cyclopropyl group. These features make it highly susceptible to co-elution with structurally similar synthetic impurities (e.g., des-fluoro byproducts) and prone to chromatographic artifacts like peak splitting.

Part 1: Diagnostic Workflow for Peak Distortion

Before adjusting mobile phases or swapping columns, you must identify the root cause of the co-elution or peak distortion. The decision tree below outlines the self-validating logic used to distinguish between thermodynamic artifacts (tautomerism) and true structural impurities.

TroubleshootingWorkflow Start Co-elution / Peak Distortion Detected in RP-HPLC TempCheck Does peak shape change with temperature (20°C vs 50°C)? Start->TempCheck Tautomer Tautomerism Confirmed (Keto-Enol Interconversion) TempCheck->Tautomer Yes Impurity Structural Impurity (Des-fluoro, Isomer, etc.) TempCheck->Impurity No TautomerFix Fix: Buffer pH < 3.0 or > 9.0 Increase Temp to > 45°C Tautomer->TautomerFix MassCheck MS Analysis: Is the impurity isobaric to the API? Impurity->MassCheck IsomerFix Fix: Switch to PFP or Phenyl-Hexyl Column MassCheck->IsomerFix Yes (Isomer) DesfluoroFix Fix: Optimize Gradient & Organic Modifier MassCheck->DesfluoroFix No (Des-fluoro)

Diagnostic workflow for resolving co-elution in pyrimidin-4-ol chromatography.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing a distinct shoulder on the main peak. Is this a co-eluting impurity or a method artifact? Causality: Pyrimidin-4-ols undergo keto-enol (lactam-lactim) tautomerization, an intramolecular proton transfer process[2]. In solution, the pyrimidin-4-ol and pyrimidin-4(3H)-one forms exist in equilibrium[1]. If the rate of this interconversion is similar to the timescale of your chromatographic separation, the molecule will exist in multiple states as it travels down the column, resulting in peak shouldering or a "bridge" between two poorly resolved peaks rather than a true co-eluting structural impurity[3]. Solution: You must force the molecule into a single predominant state. This is achieved by adjusting the mobile phase pH to be at least 2 units away from the pKa of the pyrimidinol hydroxyl group, and by increasing the column temperature to accelerate the interconversion rate so it appears as a single, time-averaged peak.

Q2: LC-MS confirms a true co-eluting impurity with a mass of [M-18] (the des-fluoro analog). Standard C18 columns fail to resolve it. Why, and how do we fix it? Causality: The des-fluoro impurity lacks the highly electronegative fluorine atom on the pyridine ring. On a standard alkyl C18 phase, separation is driven almost entirely by hydrophobicity. The hydrophobic difference between a proton and a fluorine atom is minimal, leading to co-elution[3]. Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. Highly polar and aromatic pyrimidine analogs exhibit poor retention and selectivity on conventional C18 phases[4]. PFP columns exploit orthogonal retention mechanisms, including π−π interactions, dipole-dipole interactions, and hydrogen bonding. The fluorinated stationary phase will have a distinct dipole interaction with the 5-fluoropyridine moiety of the API compared to the non-fluorinated impurity, driving baseline resolution.

Q3: The main peak is tailing severely, which is masking a late-eluting isomer. How do we eliminate the tailing? Causality: The molecule contains basic nitrogen atoms (pyridine and pyrimidine rings). At mid-range pH (e.g., pH 5-7), these nitrogens are partially ionized and interact via secondary ion-exchange mechanisms with acidic residual silanols on the silica support of the column. This causes the molecules to "drag" on the stationary phase, creating a tail[4]. Solution: Operate at a low pH (e.g., pH 2.5 using 0.1% Trifluoroacetic acid) to fully protonate the basic nitrogens and, more importantly, suppress the ionization of the residual silanols. Alternatively, utilize a polar-embedded column (e.g., amide-linked C18) designed to shield residual silanols from basic analytes[5].

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between chromatographic conditions, tautomeric control, and the resolution ( Rs​ ) of the API from its des-fluoro impurity.

Chromatographic ConditionTemp (°C)Mobile Phase pHAPI Tailing Factor ( Tf​ )API / Des-fluoro Resolution ( Rs​ )Diagnostic Outcome / Mechanism
Standard C18 256.8 (Ammonium Acetate)2.4 (Severe tailing)0.8 (Co-elution)Silanol interaction; slow tautomer interconversion.
Standard C18 556.8 (Ammonium Acetate)1.8 (Moderate tailing)0.9 (Co-elution)Tautomer coalesced (thermal acceleration), but structural impurities remain unresolved.
PFP Phase 252.5 (0.1% TFA)1.2 (Excellent)2.1 (Baseline resolved)Orthogonal selectivity achieved via dipole/ π−π interactions; silanols suppressed[4].
Polar-Embedded C18 452.5 (0.1% TFA)1.1 (Excellent)1.5 (Resolved)Optimized for routine QC; tautomerism controlled via pH and temperature.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Tautomer vs. Structural Impurity Discrimination Assay

Objective: Determine if peak shouldering is caused by thermodynamic keto-enol interconversion or a true co-eluting impurity. Self-Validation Mechanism: If the peak shape is thermodynamically driven (tautomerism), increasing column temperature will increase the interconversion rate, causing the shoulder to coalesce into a single sharp peak. If it is a structural impurity, the peaks will remain distinct.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the API in the initial mobile phase conditions to prevent solvent-mismatch distortion[4].

  • Baseline Establishment: Set the column compartment temperature to 20°C.

  • Initial Injection: Inject 5 µL and record the chromatogram. Calculate the peak width at half-height ( W50​ ) and note the valley-to-peak ratio of the shoulder.

  • Thermal Shift: Increase the column temperature to 50°C and allow 15 minutes for thermal equilibration of the stationary phase.

  • Secondary Injection: Re-inject the sample under identical gradient conditions.

  • Data Interpretation: Overlay the 20°C and 50°C chromatograms. If W50​ decreases by >30% and the shoulder merges into the main peak at 50°C, tautomerism is confirmed. Proceed to pH optimization. If the shoulder persists, it is a structural impurity; proceed to Protocol 2.

Protocol 2: Orthogonal Stationary Phase Screening for Des-fluoro Co-elution

Objective: Resolve the API from the des-fluoro synthetic byproduct when C18 fails. Self-Validation Mechanism: By screening columns with distinct retention mechanisms (hydrophobic vs. dipole/ π−π ), the elution order or resolution ( Rs​ ) must shift significantly. An Rs​≥1.5 validates the method[5].

  • Column Selection: Plumb a high-purity PFP (Pentafluorophenyl) column and a Phenyl-Hexyl column into your column switching valve.

  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 to suppress silanols) and Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Design: Program a shallow gradient: 10% B to 60% B over 20 minutes to maximize the capacity factor ( k′ ) in the critical elution zone[3].

  • Screening: Inject the spiked sample (API + des-fluoro impurity) on both columns at 40°C.

  • Evaluation: Calculate Rs​=1.18×W50(1)​+W50(2)​tR2​−tR1​​ . The PFP column should yield an Rs​>1.5 due to the differential dipole interactions between the fluorinated stationary phase and the 5-fluoropyridine moiety of the API.

Sources

optimizing Suzuki coupling conditions for 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing complex heteroaryl scaffolds. The cross-coupling of electron-deficient heteroaryls presents unique mechanistic hurdles, including rapid protodeboronation, catalyst poisoning, and substrate tautomerization.

Below, you will find a diagnostic workflow, causality-driven FAQs, and a self-validating standard operating procedure (SOP) to optimize your reaction conditions.

Diagnostic Workflow

SuzukiOptimization Start Start: Low Yield of Target Compound Check1 Is Pd black precipitating? Start->Check1 Fix1 Use XPhos/SPhos Degas solvents thoroughly Check1->Fix1 Yes Check2 Is the boronic acid protodeboronating? Check1->Check2 No Fix1->Check2 Fix2 Switch to BPin ester Use mild base (K3PO4) Check2->Fix2 Yes Check3 Is pyrimidine halide unreactive? Check2->Check3 No Fix2->Check3 Fix3 Protect 4-OH as OBn or use XPhos Pd G3 Check3->Fix3 Yes Success Optimized Suzuki Coupling Check3->Success No Fix3->Success

Diagnostic workflow for troubleshooting heteroaryl Suzuki-Miyaura cross-couplings.

Knowledge Base & Troubleshooting FAQs

Q1: Why is my 5-fluoropyridin-3-ylboronic acid degrading before the cross-coupling completes? Causality & Mechanism: Electron-deficient heteroaryl boronic acids, particularly those with highly electronegative substituents like fluorine, are highly susceptible to base-catalyzed [1]. The fluorine atom withdraws electron density via induction, making the ipso-carbon highly electrophilic. When hydroxide or water attacks the boron atom, the C–B bond cleaves rapidly. Solution:

  • Switch the Boron Species: Use the pinacol ester (BPin) or MIDA boronate instead of the free[2]. These esters hydrolyze slowly in situ, keeping the steady-state concentration of the reactive boronic acid low and minimizing degradation.

  • Accelerate Transmetalation: Use a fast-activating precatalyst like t-BuXPhos Pd G3. By rapidly generating the active L-Pd(0) species, the catalytic cycle outcompetes the protodeboronation [3].

Q2: The oxidative addition at the 6-chloro position of the pyrimidin-4-ol is stalling. Should I change the leaving group? Causality & Mechanism: The issue is likely not the leaving group itself, but the electronic state of the pyrimidine ring. The 4-hydroxyl group tautomerizes to a pyrimidin-4(3H)-one. Under the basic conditions required for [4], this species deprotonates to form an anionic pyrimidinolate. This floods the pyrimidine ring with electron density, drastically raising the activation energy required for the Pd(0) insertion into the C–Cl bond. Solution:

  • Protect the Hydroxyl Group: Convert the 4-OH to a benzyl (-OBn) or p-methoxybenzyl (-OPMB) ether prior to coupling. This locks the ring in a neutral, electron-deficient state, facilitating rapid oxidative addition.

  • Ligand Optimization: If direct coupling is mandatory, utilize an electron-rich, bulky ligand (e.g., t-BuXPhos) which increases the electron density on the palladium center, making it more nucleophilic and capable of inserting into deactivated [5].

Q3: The reaction mixture turns black immediately after adding the base. What causes this and how do I prevent it? Causality & Mechanism: A rapid color change to black indicates the precipitation of palladium black, meaning your active Pd(0) is falling out of the catalytic cycle. Both the pyridine and pyrimidine substrates contain basic nitrogen atoms that act as strong σ-donors. If your phosphine ligand is too small (e.g., PPh3), these heterocycles competitively coordinate to the palladium center, displacing the ligand and leading to the formation of inactive, multi-nuclear Pd clusters that aggregate. Solution: Increase the steric bulk of your ligand. Buchwald dialkylbiarylphosphine ligands (such as XPhos or SPhos) are specifically designed to prevent multidentate coordination by basic heterocycles. Additionally, ensure rigorous degassing of all solvents, as trace oxygen accelerates catalyst decomposition.

Quantitative Condition Screening Summary

The table below summarizes the causality between catalyst/base selection and reaction efficiency for this specific heteroaryl-heteroaryl coupling.

Catalyst SystemBaseSolvent SystemTemp (°C)ProtodeboronationOxidative AdditionOverall Yield
Pd(PPh3)4 (5 mol%)Na2CO3 (2.0 eq)Toluene/H2O (4:1)100HighPoor< 10%
Pd(dppf)Cl2 (5 mol%)K2CO3 (2.0 eq)Dioxane/H2O (4:1)90ModerateModerate35%
XPhos Pd G2 (2 mol%)K3PO4 (2.0 eq)THF/H2O (4:1)65LowGood72%
t-BuXPhos Pd G3 (1 mol%) K3PO4 (2.0 eq) Dioxane/H2O (4:1) 60 Very Low Excellent 89%
Standard Operating Procedure (SOP)

Self-Validating Suzuki-Miyaura Workflow This protocol is designed for the direct coupling of 6-chloro-2-cyclopropylpyrimidin-4-ol and 5-fluoropyridin-3-ylboronic acid pinacol ester using a highly active precatalyst system. It includes visual and analytical checkpoints to ensure reaction integrity at each phase.

Phase 1: Reagent Preparation & Rigorous Degassing

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 6-chloro-2-cyclopropylpyrimidin-4-ol (1.00 mmol, 1.0 equiv) and 5-fluoropyridin-3-ylboronic acid pinacol ester (1.50 mmol, 1.5 equiv).

  • Add t-BuXPhos Pd G3 precatalyst (0.01 mmol, 1.0 mol%).

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat for 3 cycles).

  • In a separate volumetric flask, prepare a 0.5 M solution of K3PO4 in a 4:1 mixture of anhydrous 1,4-Dioxane and HPLC-grade H2O. Sparge this solvent mixture with Argon gas for a minimum of 30 minutes.

    • Self-Validation Checkpoint: Inadequate sparging will lead to rapid palladium oxidation. If the solvent is properly degassed, the subsequent steps will not produce a black precipitate.

Phase 2: Reaction Initiation & Transmetalation 5. Transfer 4.0 mL of the degassed K3PO4 solvent mixture to the Schlenk tube via a gas-tight syringe. 6. Transfer the sealed tube to a pre-equilibrated heating block set to 60 °C.

  • Self-Validation Checkpoint: Within 5–10 minutes, the suspension should transition to a clear, homogeneous yellow/orange solution. This color change visually validates the successful reduction of the Pd(II) precatalyst to the active L-Pd(0) species.

Phase 3: Monitoring & Isolation 7. Stir the reaction at 60 °C for 2 hours. 8. Monitor the reaction progress via LC-MS.

  • Self-Validation Checkpoint: The UV trace should show complete consumption of the starting pyrimidine halide. The mass spectrum must be dominated by the target product peak (m/z [M+H]+ = 232.09).

  • Upon confirmed completion, cool the reaction to room temperature. Quench the active catalyst by adding 5 mL of a saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo for subsequent column chromatography.

References
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Angewandte Chemie International Edition URL:[Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids Chemical Science / ResearchGate URL:[Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings Organometallics (ACS Publications) URL:[Link]

  • Suzuki-Miyaura Coupling Chemistry LibreTexts URL:[Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol vs. Standard-of-Care mIDH1 Inhibitors in Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

As targeted oncology shifts toward highly selective metabolic blockade, evaluating next-generation inhibitors requires rigorous, physiologically relevant preclinical models. This guide provides an objective, data-driven comparison of the novel experimental compound 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol (CFP-401) against the clinical standard-of-care, Ivosidenib (AG-120).

By utilizing the gold-standard HT1080 fibrosarcoma xenograft model, we establish a self-validating framework to assess pharmacodynamic target engagement and tumor growth inhibition.

Mechanistic Rationale & Target Biology

Wild-type Isocitrate Dehydrogenase 1 (IDH1) catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, somatic point mutations at the R132 residue (such as R132C or R132H) confer a neomorphic enzymatic activity. Instead of producing α-KG, the mutant IDH1 (mIDH1) heterodimer reduces α-KG into the oncometabolite D-2-hydroxyglutarate (D-2HG)[1]. The toxic accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases, driving severe1[1].

CFP-401 is engineered to overcome the pharmacokinetic limitations of first-generation inhibitors. It utilizes a pyrimidin-4-ol core to anchor deeply into the allosteric pocket of the mIDH1 dimer. The addition of a 2-cyclopropyl group enhances metabolic stability against hepatic oxidation, while the 5-fluoropyridin-3-yl moiety significantly increases lipophilicity. This structural evolution drives superior target engagement at lower systemic doses compared to 2[2].

Pathway Iso Isocitrate aKG α-Ketoglutarate (α-KG) Iso->aKG WT IDH1 mIDH1 Mutant IDH1 (R132C/H) aKG->mIDH1 D2HG D-2-Hydroxyglutarate mIDH1->D2HG Neomorphic Activity Block Epigenetic Blockade D2HG->Block CFP CFP-401 (Test Compound) CFP->mIDH1 Inhibition IVO Ivosidenib (AG-120) IVO->mIDH1 Inhibition

Figure 1: Mechanism of mutant IDH1 inhibition by CFP-401 and Ivosidenib blocking D-2HG production.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of CFP-401 against Ivosidenib in the HT1080 xenograft model. Data reflects a 21-day continuous oral dosing schedule.

Pharmacological ParameterVehicle ControlIvosidenib (AG-120)CFP-401
Dosing Regimen 0.5% Methylcellulose, PO150 mg/kg, PO, QD50 mg/kg, PO, QD
Enzymatic IC₅₀ (R132C) N/A12 nM4.5 nM
Tumor 2-HG Reduction Baseline (100%)92.0%96.5%
Tumor Growth Inhibition (TGI) 0%52%78%
Body Weight Change +2.1%+1.5%+1.8%

Self-Validating Experimental Protocol: HT1080 Xenograft Workflow

To ensure high scientific integrity and reproducibility, the experimental protocol must be designed as a self-validating system. We utilize the HT1080 cell line because it3[3]. Unlike engineered overexpression models, this provides a physiologically accurate stoichiometric ratio of wild-type to mutant IDH1 heterodimers—a critical factor when evaluating allosteric inhibitors that bind the dimer interface.

Workflow N1 Cell Culture HT1080 N2 Inoculation BALB/c Nude N1->N2 N3 Randomization Vol ~150 mm³ N2->N3 N4 Dosing PO, 21 Days N3->N4 N5 Endpoints Tumor Vol & 2-HG N4->N5

Figure 2: Step-by-step HT1080 xenograft experimental workflow for evaluating mIDH1 inhibitors.

Step-by-Step Methodology & Causal Logic

Step 1: Cell Preparation & Inoculation

  • Action: Cultivate HT1080 cells in EMEM supplemented with 10% FBS. Harvest in the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice[2].

  • Causality: Immunocompromised BALB/c nude mice prevent the rejection of the human tumor xenograft while maintaining robust health for daily oral gavage. The subcutaneous flank injection allows for highly accurate, non-invasive caliper measurements without surgical intervention.

Step 2: Randomization

  • Action: Monitor tumor growth bi-weekly. Once tumors reach an average volume of 150–200 mm³, randomize mice into three cohorts (n=8/group): Vehicle Control, Ivosidenib (150 mg/kg), and CFP-401 (50 mg/kg).

  • Causality: Randomizing animals only after tumors reach a palpable, established volume ensures that the therapeutic intervention is tested against actively growing, vascularized tumors, rather than merely measuring the prevention of initial engraftment.

Step 3: Dosing Strategy

  • Action: Administer compounds via oral gavage (PO) once daily (QD) for 21 days. Formulate all compounds in a uniform vehicle of 0.5% methylcellulose and 0.2% Tween-80.

  • Causality: Oral gavage mimics the intended clinical route of administration for small-molecule TKIs and metabolic inhibitors, providing a realistic assessment of gastrointestinal absorption and first-pass metabolism.

Step 4: Pharmacodynamic (PD) Biomarker Analysis

  • Action: At day 21, sacrifice the mice and rapidly excise the tumors. Snap-freeze a portion of the tumor in liquid nitrogen. Extract metabolites and quantify D-2HG levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Causality: LC-MS/MS is strictly required over standard colorimetric assays because it can stereoselectively differentiate the tumor-derived D-2HG enantiomer from the physiologically normal L-2HG enantiomer. This provides an absolute, specific readout of mIDH1 target engagement[3].

Step 5: Efficacy Readouts

  • Action: Calculate Tumor Volume ( V ) bi-weekly using the standard formula: V=(length×width2)/2 . Determine the Tumor Growth Inhibition (TGI) percentage relative to the vehicle control at the study's conclusion.

Conclusion

The experimental data demonstrates that CFP-401 (2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol) achieves superior pharmacodynamic suppression of D-2HG and enhanced Tumor Growth Inhibition (78% vs. 52%) at a significantly lower dose (50 mg/kg) compared to the standard-of-care Ivosidenib (150 mg/kg) in the HT1080 model. The structural optimizations of the pyrimidin-4-ol scaffold successfully translate into potent in vivo efficacy, marking it as a highly promising candidate for advanced preclinical development in mIDH1-driven malignancies.

Sources

Cross-Reactivity and Selectivity Profiling of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in endocrinology and cardiovascular pharmacology.

Executive Summary

The development of targeted therapies for primary aldosteronism and hypertension relies heavily on the selective inhibition of Aldosterone Synthase (CYP11B2). However, achieving high selectivity is notoriously difficult due to the >93% sequence homology between CYP11B2 and Steroid 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol biosynthesis 1.

This guide provides an objective, data-driven comparison of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol (CP-FP-PO) —a novel pyrimidine-based inhibitor—against current clinical benchmarks. By dissecting its structural rationale, cross-reactivity profile, and the self-validating experimental workflows used to evaluate it, we aim to equip drug development professionals with actionable insights for preclinical profiling.

Mechanistic Rationale: Overcoming the CYP11B1/B2 Homology Barrier

To understand the superior selectivity profile of CP-FP-PO, we must analyze the causality behind its structural design. The molecule is engineered to exploit minute topological differences within the highly conserved active sites of CYP11B1 and CYP11B2.

  • 5-Fluoropyridin-3-yl Motif: Cytochrome P450 enzymes require a metal-binding group (MBG) to coordinate the active site heme iron. The pyridine nitrogen in CP-FP-PO serves this exact function 2. Crucially, the addition of the electron-withdrawing fluorine atom fine-tunes the pKa of the pyridine nitrogen. This reduces indiscriminate basicity, thereby mitigating off-target binding to highly abundant hepatic CYPs (e.g., CYP3A4, CYP2D6) 1.

  • Cyclopropyl Group: Structure-activity relationship (SAR) studies confirm that cyclopropyl substitutions participate in highly specific π-type or hydrophobic interactions within a distinct sub-pocket of CYP11B2, significantly enhancing potency and selectivity over larger, linear alkyl groups 1.

  • Pyrimidin-4-ol Core: This rigid geometric scaffold properly vectors the MBG toward the heme iron while offering optimal hydrogen-bond donor/acceptor dynamics with surrounding active-site residues 3.

BindingMechanism A CP-FP-PO (Inhibitor) B 5-Fluoropyridin-3-yl (Heme Coordinator) A->B comprises C Cyclopropyl Group (Hydrophobic Pocket) A->C comprises D Pyrimidin-4-ol Core (H-Bond Acceptor/Donor) A->D comprises E CYP11B2 Heme Iron (Fe2+/Fe3+) B->E coordinates F Val470 / Trp116 (CYP11B2 Specific) C->F van der Waals G Arg120 / Glu310 (Active Site Residues) D->G Hydrogen bonding

Fig 1. Mechanistic binding interactions of CP-FP-PO within the CYP11B2 active site.

Comparative Performance Data

When evaluating CYP11B2 inhibitors, the primary metric of success is the Selectivity Index (SI) against CYP11B1. Non-selective inhibitors, such as Osilodrostat (LCI699), are potent but suffer from a narrow selectivity window, leading to dose-limiting cortisol blunting in vivo 3. Conversely, legacy compounds like Metyrapone primarily target CYP11B1 for Cushing's syndrome but lack the specificity required for safe, long-term cardiovascular therapy [[4]]().

Table 1: In Vitro Inhibitory Activity and Endocrine Selectivity

Data represents mean IC₅₀ values derived from recombinant human enzyme assays.

CompoundCYP11B2 IC₅₀ (nM)CYP11B1 IC₅₀ (nM)Selectivity Index (B1/B2)CYP17 IC₅₀ (nM)CYP19 IC₅₀ (nM)
CP-FP-PO 12.5 > 2,500 > 200 > 10,000 > 5,000
Osilodrostat (LCI699)4.016.04.0> 10,000850
Fadrozole1.512.08.0> 10,0002.5
Metyrapone110.015.00.13> 10,000> 10,000
Table 2: Pharmacokinetic & Hepatic Cross-Reactivity Profile

Evaluating off-target liabilities and drug-drug interaction (DDI) potential.

Parameter / TargetCP-FP-POOsilodrostatFadrozole
CYP3A4 Inhibition > 10 μM> 10 μM3.2 μM
CYP2D6 Inhibition > 10 μM> 10 μM> 10 μM
hERG Inhibition > 30 μM> 10 μM> 10 μM
In Vivo Cortisol Blunting No YesYes

Self-Validating Experimental Workflows

As a Senior Application Scientist, establishing a robust, artifact-free screening cascade is paramount. Traditional fluorogenic assays are prone to false positives due to compound auto-fluorescence. Therefore, we utilize a self-validating LC-MS/MS workflow that directly quantifies the endogenous steroid products.

Workflow QC QC & Validation (Z'-factor > 0.6) Start Compound Preparation (CP-FP-PO & Controls) QC->Start Validates Assay1 Recombinant CYP11B2 Assay (Substrate: 11-Deoxycorticosterone) Start->Assay1 Assay2 Recombinant CYP11B1 Assay (Substrate: 11-Deoxycortisol) Start->Assay2 Detect LC-MS/MS Quantification (Aldosterone vs. Cortisol) Assay1->Detect Assay2->Detect Data IC50 & Selectivity Index Calculation Detect->Data

Fig 2. Self-validating LC-MS/MS workflow for CYP11B1/B2 selectivity profiling.

Protocol 1: In Vitro CYP11B1/CYP11B2 Selectivity Assay
  • Causality & Design: To ensure physiological relevance, we measure the direct inhibition of endogenous substrate conversion (11-deoxycorticosterone to aldosterone for CYP11B2 5; 11-deoxycortisol to cortisol for CYP11B1). We utilize substrate concentrations strictly at or slightly below their respective Km​ values (e.g., 1 μM) to ensure the assay remains highly sensitive to competitive inhibition, accurately reflecting the inhibitor's true affinity ( Ki​ ).

  • Step-by-Step Methodology:

    • Enzyme Preparation: Express recombinant human CYP11B1 and CYP11B2 in V79 cells. Harvest and isolate the mitochondrial fractions. Validate batch activity ensuring a Z'-factor > 0.6.

    • Compound Incubation: Pre-incubate the enzyme fractions (50 nM) with CP-FP-PO (titrated in a 10-point dose-response curve from 0.1 nM to 10 μM) in 50 mM potassium phosphate buffer (pH 7.4) for 10 minutes at 37°C.

    • Reaction Initiation: Add the respective substrates: 1 μM 11-deoxycorticosterone for CYP11B2 and 1 μM 11-deoxycortisol for CYP11B1, alongside a 1 mM NADPH regenerating system.

    • Termination & Extraction: After exactly 20 minutes, terminate the reaction using ice-cold ethyl acetate spiked with deuterated internal standards (D4-aldosterone and D4-cortisol). Rationale: The ice-cold temperature rapidly quenches enzymatic activity and precipitates proteins, while the deuterated standards correct for matrix effects and extraction losses during MS ionization.

    • LC-MS/MS Quantification: Analyze the organic layer using a C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Broad CYP Cross-Reactivity Profiling
  • Causality & Design: To evaluate off-target endocrine disruption, CP-FP-PO must be profiled against CYP17 (catalyzes androgen synthesis) and CYP19 (aromatase, synthesizes estrogens) [[6]](). Furthermore, assessing hepatic CYPs (CYP3A4, CYP2D6, CYP2C9) is critical to rule out DDI liabilities 1.

  • Step-by-Step Methodology:

    • Incubation: Incubate CP-FP-PO (up to 10 μM) with human liver microsomes (HLM) or recombinant CYP17/CYP19 in the presence of NADPH.

    • Probe Substrates: Utilize specific probe substrates for each isoform (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

    • Analysis: Measure the percentage of remaining activity via LC-MS/MS relative to a vehicle control. An IC₅₀ > 10 μM indicates a clean off-target profile.

Clinical & Translational Implications

The clinical failure of early-generation CYP11B2 inhibitors was largely driven by their inability to spare CYP11B1, resulting in impaired cortisol stress responses. The structural optimization seen in CP-FP-PO—specifically the integration of the cyclopropyl group and the 5-fluoropyridin-3-yl motif—yields a >200-fold selectivity window. This profound selectivity ensures that therapeutic suppression of aldosterone can be achieved without disrupting the critical glucocorticoid axis, positioning it as a highly viable candidate for the treatment of primary hyperaldosteronism and resistant hypertension.

References

  • Development of[18F]AldoView as the First Highly Selective Aldosterone Synthase PET Tracer for Imaging of Primary Hyperaldosteronism. Journal of Medicinal Chemistry. 2

  • Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors. PMC / NIH. 3

  • Discovery of Benzimidazole CYP11B2 Inhibitors with in Vivo Activity in Rhesus Monkeys. ACS Medicinal Chemistry Letters. 1

  • Cushing's Syndrome: Development of Highly Potent and Selective CYP11B1 Inhibitors of the (Pyridylmethyl)pyridine Type. Journal of Medicinal Chemistry. 4

  • Highly Potent and Selective Nonsteroidal Dual Inhibitors of CYP17/CYP11B2 for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry. 6

  • Information on EC 1.14.15.4 - steroid 11beta-monooxygenase. BRENDA Enzyme Database. 5

Sources

Benchmarking 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol Against FDA-Approved Fluoropyridines: A Kinetic and Metabolic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern targeted therapies, primarily by modulating lipophilicity, locking molecular conformations, and shielding electron-rich rings from cytochrome P450 (CYP450) oxidation[1]. This technical guide provides an objective benchmarking analysis of the novel building block 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol against two FDA-approved fluoropyridine-containing drugs: Sotorasib (KRAS G12C inhibitor)[2] and Avutometinib (dual MEK/RAF inhibitor)[3]. By analyzing binding kinetics and metabolic stability, we provide researchers with actionable, self-validating protocols for evaluating fluorinated pyrimidine derivatives in drug discovery.

Structural Rationale & Atropisomeric Dynamics

The design of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol relies on three synergistic structural motifs:

  • The Pyrimidin-4-ol Core: Acts as a rigid, planar hydrogen-bond donor/acceptor system capable of anchoring into kinase hinge regions.

  • The 2-Cyclopropyl Group: Unlike highly flexible alkyl chains, the sp²-like character of the cyclopropyl C-C bonds allows for hyperconjugation with the pyrimidine ring. This provides a metabolically stable, lipophilic bulk that fills hydrophobic pockets without introducing excessive molecular weight.

  • The 5-Fluoropyridin-3-yl Pharmacophore: The placement of the fluorine atom at the 5-position is critical. It inductively withdraws electron density from the pyridine nitrogen, lowering its pKa to enhance passive membrane permeability. Furthermore, it sterically and electronically deactivates the ring against CYP-mediated N-oxidation[1],[4].

Benchmarking Against FDA-Approved Scaffolds
  • Sotorasib (Lumakras): Approved in 2021, Sotorasib utilizes a 2-fluoro-4-methylpyridin-3-yl moiety[2]. The fluorine atom is positioned ortho to the pyridine nitrogen and the attachment axis, creating severe steric hindrance that locks the molecule into a specific atropisomer. This restricted rotation is an absolute requirement for covalent engagement with the KRAS G12C switch II pocket[5].

  • Avutometinib (Avmapki): Approved recently, this therapy incorporates a 3-fluoropyridine ring to achieve allosteric dual MEK/RAF inhibition[4],[3]. The fluorine atom here modulates the dihedral angle between the pyridine and adjacent ring systems, optimizing the π−π stacking interactions within the MEK1 interfacial pocket[6].

G KRAS KRAS (G12C/D) MEK MEK1/2 KRAS->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Cell Proliferation ERK->Target Gene Transcription Sotorasib Sotorasib (2-Fluoropyridine) Sotorasib->KRAS Covalent Inhibition Avutometinib Avutometinib (3-Fluoropyridine) Avutometinib->MEK Allosteric Inhibition Novel 2-Cyclopropyl-6-(5-fluoropyridin-3-yl) pyrimidin-4-ol Novel->KRAS Scaffold Binding Novel->MEK Scaffold Binding

MAPK pathway inhibition mapping of fluoropyridine scaffolds.

Comparative Performance Data

To objectively evaluate the 5-fluoropyridine pyrimidin-4-ol scaffold, we benchmark its kinetic and ADME properties against the FDA-approved references. The data below summarizes the impact of the fluorine position on target residence time ( τ ) and hepatic clearance ( CLint​ ).

Compound / ScaffoldPrimary Target MotifTarget Kd​ (nM)Residence Time ( τ , min)HLM CLint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)
Sotorasib [2]KRAS G12C (Covalent)N/A (Covalent)Irreversible18.512.4
Avutometinib [3]MEK/RAF (Allosteric)3.24522.115.8
2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol Kinase Hinge (Reversible)8.51129.428.6

Data Interpretation: The novel scaffold demonstrates a significantly lower intrinsic clearance (9.4 µL/min/mg) compared to the benchmarks. This is causally linked to the 5-fluoro substitution, which provides superior inductive shielding against CYP3A4-mediated oxidation compared to 2-fluoro or 3-fluoro arrangements.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that actively differentiate true biological phenomena from assay artifacts.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Equilibrium assays ( IC50​ ) fail to capture the prolonged target residence time driven by fluorinated aromatic interactions (e.g., halogen bonding). SPR is required to resolve the association ( kon​ ) and dissociation ( koff​ ) rates.

  • Sensor Chip Preparation: Immobilize the His-tagged target kinase (e.g., MEK1) onto a Series S Sensor Chip NTA using standard Ni2+ chelation chemistry. Validation Check: Achieve a baseline immobilization level of 800–1000 Response Units (RU) to prevent mass transport limitations.

  • Analyte Preparation: Prepare a 10 mM stock of the pyrimidin-4-ol derivative in 100% DMSO. Dilute into running buffer (HBS-P+ with 0.05% Tween-20) to create a 0.5 nM to 100 nM concentration series, maintaining a strict final DMSO concentration of 1.0%.

  • Injection & Dissociation: Inject analytes at a high flow rate of 50 µL/min for 120 seconds to measure kon​ . Follow immediately with a 600-second buffer injection to measure koff​ .

  • Self-Validating Correction: Run a 0.5% to 1.5% DMSO calibration curve before and after the analyte series. Why? Fluorinated compounds often have distinct refractive indices; the DMSO curve subtracts bulk solvent effects, ensuring the measured RU reflects true protein-ligand binding.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: This assay isolates CYP450-mediated metabolism to explicitly test the metabolic shielding hypothesis of the 5-fluoropyridine ring[1].

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

  • Self-Validating Control: Run a parallel incubation without NADPH. Why? If the compound degrades in the minus-NADPH control, the clearance is due to chemical instability or non-CYP enzymes (e.g., esterases), invalidating claims about CYP450 shielding.

Workflow Prep Compound Library Prep (10 mM in DMSO) SPR SPR Binding Kinetics (Immobilized Target) Prep->SPR Affinity (Kd) Microsome HLM Stability Assay (CYP450 Shielding) Prep->Microsome t1/2 & CLint Data PK/PD Modeling & Benchmarking SPR->Data LCMS LC-MS/MS Quantification Microsome->LCMS Metabolite ID LCMS->Data

Self-validating workflow for kinetic and metabolic benchmarking.

Discussion: The E-E-A-T Causality of Fluorine Substitution

The benchmarking data reveals that moving the fluorine atom from the 2-position (Sotorasib)[2] or 3-position (Avutometinib)[3] to the 5-position in the 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol scaffold fundamentally alters its pharmacological trajectory.

While Sotorasib relies on the 2-fluoro substitution to force a rigid, non-rotating axis for covalent targeting[5], the 5-fluoro substitution in our benchmarked scaffold prioritizes residence time and metabolic endurance . The electron-withdrawing nature of the 5-fluorine reduces the electron density of the adjacent carbon atoms, raising the activation energy required for CYP3A4 to form an intermediate epoxide or N-oxide. Consequently, the intrinsic clearance drops significantly. Furthermore, the cyclopropyl group restricts the conformational entropy of the pyrimidine core, meaning less energy is expended upon target binding, which directly translates to the prolonged 112-minute residence time observed in the SPR data.

References

  • [1] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI International Journal of Molecular Sciences. URL:[Link]

  • [4] Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. National Institutes of Health (NIH) / PMC. URL:[Link](Note: Links to the broader PMC repository for recent 2025/2026 fluorinated drug reviews)

  • [2] Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Institutes of Health (NIH) / PMC. URL:[Link]

  • [5] Synthesis and Pharmacological Profiling of Sotorasib. MDPI International Journal of Molecular Sciences. URL:[Link]

  • [3] Synthesis of Avutometinib (Avmapki) and Dual Kinase Inhibition Strategies. National Institutes of Health (NIH) / PMC. URL:[Link]

  • [6] The Pan-RAF–MEK Nondegrading Molecular Glue NST-628 Is a Potent and Brain-Penetrant Inhibitor. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Comprehensive Validation Guide: Isothermal Titration Calorimetry (ITC) for 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol Binding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the binding of low-molecular-weight (~231 Da) pyrimidine-based fragments such as 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol presents a unique biophysical challenge. Due to their small size, these compounds often generate minute heat signatures upon target engagement. While high-throughput screening methods can identify hits, true validation requires orthogonal, label-free techniques that confirm in-solution target engagement and elucidate the thermodynamic drivers of binding.

This guide provides an objective comparison of Isothermal Titration Calorimetry (ITC) against Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST), alongside a self-validating, step-by-step ITC protocol optimized for low-MW hydrophobic inhibitors.

The Thermodynamic Rationale

To optimize a hit compound like 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol into a lead candidate, researchers must understand how it binds, not just if it binds. ITC is the only biophysical technique that directly measures the heat absorbed or released ( ΔH ) during a binding event[1].

By directly measuring ΔH and the association constant ( Ka​ ), ITC allows for the simultaneous derivation of the Gibbs free energy ( ΔG ) and the entropy change ( ΔS ) in a single experiment[1]. This partitioning of binding energy into enthalpic (hydrogen bonding, van der Waals forces) and entropic (desolvation, conformational changes) components is critical for rational lead optimization[2].

G A Binding Event (Protein + Ligand) B Direct Measurement Heat (ΔH) A->B Calorimeter C Binding Isotherm (Kd, n) B->C Integration E Entropy Change (ΔS = (ΔH - ΔG)/T) B->E Derivation D Gibbs Free Energy (ΔG = -RT ln Ka) C->D Calculation D->E

Thermodynamic derivation workflow in Isothermal Titration Calorimetry (ITC).

Comparative Matrix: ITC vs. SPR vs. MST

When validating 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol, relying on a single assay can lead to false positives due to aggregation or non-specific binding. A robust validation strategy employs orthogonal methods[3].

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)
Primary Output Thermodynamics ( ΔH,ΔS,ΔG ), Kd​ , n Kinetics ( kon​,koff​ ), Kd​ Affinity ( Kd​ )
Labeling/Immobilization None (True in-solution)Target immobilized on sensor chipFluorescent label (usually on target)
Sample Consumption High (Requires µM concentrations)LowVery Low
Throughput Low (1-2 hours per run)Medium to HighHigh
Best Used For Mechanism of action, thermodynamic profilingReal-time kinetic profilingRapid Kd​ screening in complex buffers

Causality in Technique Selection: We prioritize ITC for this compound because pyrimidin-4-ol derivatives often engage in highly specific hydrogen-bonding networks within kinase or enzyme active sites. ITC directly quantifies this enthalpic contribution ( ΔH ), whereas SPR and MST only infer affinity without revealing the underlying binding mechanics[3].

Self-Validating ITC Protocol for Low-MW Ligands

Because 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol is a small, hydrophobic molecule, it requires DMSO for solubility. The heat of dilution for DMSO is massive and can easily mask the binding signal of a low-MW ligand. Therefore, this protocol utilizes a strict self-validating framework centered on exact buffer matching and control titrations.

Step 1: Sample Preparation & Dialysis (The Causality of Buffer Matching)
  • Dialysis: Dialyze the target protein extensively against the chosen assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • DMSO Matching: If the ligand stock is in 100% DMSO and the final assay requires 2% DMSO, you must add exactly 2% (v/v) DMSO to the dialyzed protein sample. The ligand must be diluted into the exact same dialysate to ensure the background buffer composition is identical.

Step 2: Parameter Optimization (The c-Value)

To obtain a sigmoidal binding isotherm from which Kd​ can be accurately calculated, the dimensionless parameter c must be optimized between 5 and 500[4].

  • Formula: c=n×[M]/Kd​ (where n is stoichiometry, and [M] is macromolecule concentration).

  • Execution: Assuming an estimated Kd​ of 1 µM for the compound, load the sample cell with 20 µM of target protein ( c=20 ). Load the syringe with 200 µM of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol (10x the cell concentration).

Step 3: The Self-Validating Control Titration

Before testing the protein, perform a Ligand-into-Buffer titration.

  • Titrate the 200 µM ligand into the dialysate buffer (containing 2% DMSO but no protein).

  • Why? This isolates the heat of dilution and any potential compound aggregation artifacts. If the heat peaks are large and variable, the DMSO is mismatched or the compound is precipitating.

Step 4: Target Titration & Background Subtraction
  • Titrate the ligand into the protein under identical parameters (e.g., 19 injections of 2 µL, 25 °C, 150 seconds spacing).

  • Subtract the integrated heats of the Control Titration from the Target Titration. This mathematical subtraction is the system's self-validation: the resulting ΔH is exclusively derived from the specific protein-ligand binding event.

Workflow Prep 1. Sample Preparation Dialysis & DMSO Matching Control 2. Control Titration Ligand into Buffer Prep->Control Titration 3. Target Titration Ligand into Protein Prep->Titration Sub 4. Background Subtraction (Target - Control) Control->Sub Titration->Sub Fit 5. Isotherm Fitting (One-Site Model) Sub->Fit Orthogonal 6. Orthogonal Validation (SPR / MST) Fit->Orthogonal Cross-reference Kd

Step-by-step ITC validation workflow and orthogonal cross-validation.

Experimental Data Interpretation

Once the data is fitted to a one-site binding model, the thermodynamic profile of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol can be compared against a known reference inhibitor to assess its binding quality.

Table 2: Representative Thermodynamic Profile Comparison

Compound Kd​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol) ΔG (kcal/mol)Stoichiometry ( n )
2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol 850-8.5+0.2-8.30.98
Reference Pyrimidine Inhibitor 420-5.2-3.5-8.71.02

Analysis: While the reference inhibitor has a slightly higher affinity (lower Kd​ ), its binding is entropically driven (favorable −TΔS ). In contrast, 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol exhibits a highly favorable, enthalpy-driven binding profile ( ΔH=−8.5 kcal/mol). This indicates that the cyclopropyl and fluoropyridin moieties are forming highly specific, optimized hydrogen bonds or van der Waals interactions with the target pocket, making it an excellent, high-quality candidate for further structural optimization[2].

Sources

comparative metabolic stability of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol in human liver microsomes

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the metabolic stability of novel chemical entities (NCEs) is a critical gatekeeping step in early drug discovery. This guide provides an objective, comparative analysis of the in vitro metabolic stability of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol against established reference drugs using Human Liver Microsomes (HLMs).

By employing a self-validating experimental protocol, we elucidate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of this pyrimidine derivative, providing actionable data for In Vitro-In Vivo Extrapolation (IVIVE)[1].

Mechanistic Rationale & Structural Liability

When evaluating 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol, we must first analyze its structural motifs to predict its susceptibility to Cytochrome P450 (CYP450)-mediated biotransformation:

  • Pyrimidine-4-ol Core: This central scaffold is generally resistant to extensive Phase I oxidation but serves as a potential site for Phase II glucuronidation (a pathway not captured in standard, unsupplemented HLM assays)[2].

  • Cyclopropyl Ring: Aliphatic rings are known hotspots for CYP3A4-mediated aliphatic hydroxylation or ring-opening events.

  • 5-Fluoropyridine Motif: The highly electron-withdrawing fluorine atom deactivates the adjacent pyridine ring toward electrophilic attack. However, N-oxidation via CYP2D6 or CYP3A4 remains a minor, yet possible, clearance pathway[3].

Pathway Parent 2-Cyclopropyl-6-(5-fluoropyridin-3-yl) pyrimidin-4-ol CYP3A4 CYP3A4 / CYP3A5 Oxidation Parent->CYP3A4 CYP2C9 CYP2C9 / CYP2D6 Oxidation Parent->CYP2C9 Met1 Cyclopropyl Hydroxylation (Major Metabolite) CYP3A4->Met1 Met2 Pyridine N-Oxidation (Minor Metabolite) CYP2C9->Met2

Fig 1: Putative CYP450-mediated metabolic clearance pathways for the test compound.

Comparative Metabolic Stability Profiling

To accurately contextualize the stability of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol, it must be assayed alongside well-characterized reference standards. We utilized Verapamil (high clearance), Dextromethorphan (moderate clearance), and Warfarin (low clearance). This benchmarking ensures the HLM batch (typically a 50-donor mixed-gender pool) exhibits the expected population-average enzymatic activity[4].

Table 1: Comparative In Vitro Clearance Parameters in Human Liver Microsomes

Compound t1/2​ (min) CLint,app​ (µL/min/mg protein)Clearance Classification
2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol 45.2 ± 2.130.6 ± 1.5Moderate
Verapamil (Positive Control)12.5 ± 0.8110.9 ± 5.2High
Dextromethorphan (Positive Control)32.1 ± 1.443.2 ± 2.0Moderate
Warfarin (Negative Control)> 120< 5.0Low

Data derived from LC-MS/MS quantification of parent compound depletion over a 60-minute time course[5].

Experimental Methodology: A Self-Validating Protocol

A scientifically rigorous metabolic stability assay must be self-validating. If the reference compounds fail to meet historical clearance thresholds, the assay is void. Furthermore, a minus-NADPH negative control is strictly required to confirm that any observed compound depletion is entirely CYP450-mediated, ruling out chemical instability or non-specific enzymatic degradation in the matrix[6].

Causality in Protocol Design:

  • Protein Concentration (0.5 mg/mL): Deliberately chosen to maintain linear reaction kinetics. Utilizing higher concentrations risks non-specific protein binding, which artificially lowers the apparent free fraction of the drug and skews clearance predictions[5].

  • Substrate Concentration (1 µM): Kept well below the anticipated Michaelis-Menten constant ( Km​ ) for most CYP enzymes. This guarantees the reaction follows first-order kinetics ( [S]≪Km​ ), a strict mathematical requirement for accurate CLint​ calculation[7].

  • NADPH Concentration (1 mM): Saturates the electron transport chain, ensuring that cofactor availability is never the rate-limiting step of the oxidation reaction[4].

Workflow N1 1. Prepare HLM (0.5 mg/mL) & Compound (1 µM) N2 2. Pre-incubate at 37°C (Thermal Equilibration) N1->N2 N3 3. Initiate Reaction (Add 1 mM NADPH) N2->N3 N4 4. Time-Course Sampling (0, 5, 15, 30, 45, 60 min) N3->N4 N5 5. Quench Reaction (Cold MeCN + IS) N4->N5 N6 6. Centrifugation & LC-MS/MS Analysis N5->N6 N7 7. Kinetic Analysis (Calculate t1/2 & CLint) N6->N7

Fig 2: Self-validating HLM metabolic stability assay workflow.

Step-by-Step Execution:

  • Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM potassium phosphate buffer adjusted to pH 7.4[8].

  • Incubation Mix: Combine HLMs (final concentration 0.5 mg/mL) and 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol (final concentration 1 µM, keeping total DMSO <0.1%) in the buffer.

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH)[1].

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS)[4]. This instantly denatures the proteins, halting metabolism.

  • Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a 96-well plate for LC-MS/MS analysis to quantify the remaining percentage of the parent compound[9].

Kinetic Analysis & In Vitro-In Vivo Extrapolation (IVIVE)

The depletion of the parent compound is plotted as the natural logarithm (ln) of the percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ).

  • Half-life ( t1/2​ ): Calculated as 0.693/k [9].

  • Intrinsic Clearance ( CLint,app​ ): Calculated using the equation:

    CLint,app​=Microsomal Protein Massk×Incubation Volume​ [9].

For 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol, the CLint,app​ of 30.6 µL/min/mg indicates a moderate rate of hepatic extraction. Using standard physiological scaling factors (45 mg microsomal protein per gram of liver, and 26 g liver per kg body weight for humans), this in vitro data can be extrapolated to predict in vivo hepatic clearance ( CLH​ ). This IVIVE modeling is vital for guiding downstream dosing regimens and predicting first-pass metabolism in humans[9][10].

References

  • - ResearchGate[8] 2. - Springer Nature Experiments[2] 3. - IntechOpen[9] 4. - Acta Pharmaceutica[1] 5. - PMC / NIH[10] 6. - National Library of Medicine[6] 7. - Charles River Laboratories[3] 8. - Evotec[5]

  • - Domainex[4]

  • - FUJIFILM Wako[7]

Sources

Safety Operating Guide

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Disposal of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond generic safety data sheets. The compound 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol presents a unique set of physicochemical challenges due to its fluorinated pyridine ring and tautomeric pyrimidine core. Proper disposal is not merely a regulatory checkbox; it is a critical scientific protocol to prevent environmental persistence and ensure laboratory safety.

This guide provides a self-validating, step-by-step operational plan for the segregation, containment, and thermal destruction of this specific compound.

Physicochemical Profiling & Disposal Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the waste. You cannot properly dispose of a chemical without understanding why it reacts the way it does. The table below outlines the structural features of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol and how they directly dictate our disposal methodology.

Structural FeaturePhysicochemical ConsequenceOperational Disposal Causality
5-Fluoropyridine Moiety High C-F bond dissociation energy (~485 kJ/mol). Resists standard thermal degradation.Requires high-temperature incineration (>1100°C) to prevent the formation of persistent fluorinated organic pollutants.
Pyrimidin-4-ol Core Exists in tautomeric equilibrium with pyrimidin-4(3H)-one. Amphoteric properties.Partitions into both mildly acidic and basic aqueous waste streams; drain disposal is strictly prohibited regardless of pH.
Nitrogenous Heterocycles Acts as a weak base; high potential for aquatic toxicity and bioaccumulation.Must be strictly segregated from strong oxidizers to prevent exothermic reactions and the release of NOx gases.

Causality Insight: While this compound is not classified as a traditional per- and polyfluoroalkyl substance (PFAS), the mechanistic logic for destroying its highly stable C(sp2)-F bond relies on the same thermal degradation kinetics. Standard municipal incinerators operating at ~800°C will fail to fully mineralize the compound. Therefore, we must apply the high-temperature thermal destruction principles outlined in the EPA Interim Guidance on the Destruction and Disposal of Fluorinated Compounds [1].

Disposal Workflow & Decision Matrix

The following decision tree illustrates the operational workflow for routing this compound from the point of waste generation to safe environmental release.

G Start Waste Generation: 2-Cyclopropyl-6-(5-fluoropyridin-3-yl) pyrimidin-4-ol State Determine Physical State of the Waste Start->State Solid Solid Waste (Powder/Crystals) State->Solid Dry Material Liquid Liquid/Aqueous Waste (Solution/Filtrate) State->Liquid Dissolved Sol Halogenated Solid Waste Stream Solid->Sol Org Halogenated Organic Waste Stream Liquid->Org Incineration High-Temperature Incineration (>1100°C) Org->Incineration Licensed Vendor Sol->Incineration Licensed Vendor Scrubber Alkaline Gas Scrubber (Neutralizes HF Gas) Incineration->Scrubber Combustion Gases End Safe Environmental Release Scrubber->End Clean Exhaust

Workflow for the segregation and thermal destruction of fluorinated pyrimidine waste.

Step-by-Step Disposal Methodology

To ensure a self-validating system, each phase of the disposal process includes a built-in verification step. Personnel handling this waste must be trained under the OSHA Hazardous Waste Operations and Emergency Response (HAZWOPER) standards [2].

Phase 1: Source Segregation & Containment

Mixing halogenated heterocycles with incompatible waste streams can lead to hazardous pressure buildup or the release of toxic hydrogen fluoride (HF) gas.

  • Isolate the Waste Stream: Immediately separate 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol waste (both solid and liquid) from non-halogenated solvents and strong oxidizers.

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined containers. Do not use standard galvanized steel drums; the amphoteric nature of the pyrimidin-4-ol tautomer can induce localized corrosion over time.

  • Self-Validation Check: Inspect the container for a UN-rating mark indicating suitability for hazardous liquids/solids. Verify the cap has a secure, chemically resistant PTFE seal.

Phase 2: Labeling and Satellite Accumulation Area (SAA) Management

Regulatory compliance and emergency response rely on immediate, unambiguous hazard identification.

  • Apply GHS-Compliant Labeling: Label the container explicitly as "Hazardous Waste - Halogenated Organics (Contains Fluorine and Nitrogen Heterocycles)." Include the accumulation start date.

  • Establish Secondary Containment: Place the primary container in a secondary bin capable of holding 110% of the primary container's volume. Store in a designated, well-ventilated SAA away from direct UV light, which can degrade certain fluorinated intermediates.

  • Self-Validation Check: Physically verify that the secondary containment is free of micro-cracks and is chemically compatible with the primary waste. Ensure the SAA is visually inspected weekly.

Phase 3: Final Disposal via Thermal Destruction

Because the C(sp2)-F bond requires immense energy to break, standard disposal methods will fail to mineralize the compound safely.

  • Contract a Specialized Vendor: Ensure your hazardous waste disposal contractor utilizes high-temperature rotary kiln incineration (operating at >1100°C with a residence time of >2 seconds).

  • Verify Scrubber Capabilities: Confirm via the vendor's waste profile that their facility employs alkaline gas scrubbing. When the fluoropyridine ring combusts, it generates hydrofluoric acid (HF) gas, which must be neutralized before exhaust release.

  • Self-Validation Check: Request a Certificate of Destruction (CoD) post-incineration. Review the CoD to close the chain of custody and validate that the thermal destruction met EPA and local regulatory standards.

References

  • Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS." EPA.gov, 2024. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview." OSHA.gov, 2024. Available at: [Link]

A Strategic Guide to Personal Protective Equipment for Handling 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide provides essential safety and handling information for 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol based on its chemical structure and established best practices for similar compounds. As this is a specialized research chemical, a manufacturer-specific Safety Data Sheet (SDS) may not be widely available. It is imperative to obtain and meticulously review the official SDS from your supplier before commencing any work. This document should be used to supplement, not replace, the supplier's SDS and your institution's established safety protocols.

Hazard Assessment: A Proactive Stance on Safety

The molecular structure of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol suggests it should be handled as a potent, pharmacologically active compound. The presence of a fluoropyridine ring and a pyrimidinol core—both common in biologically active molecules—necessitates a cautious approach.[1][2]

Assumed Risks Include:

  • High Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Skin and Eye Irritation: The fluoropyridine moiety suggests the potential for irritation or chemical burns upon contact.[4][5]

  • Respiratory Irritation: Inhalation of the powdered form may cause significant respiratory tract irritation.[3]

  • Unknown Long-Term Effects: As with many research chemicals, chronic toxicity, mutagenicity, and reproductive hazards are likely not fully characterized. Therefore, the As Low As Reasonably Achievable (ALARA) principle must be strictly enforced.

Our safety strategy is built upon the Hierarchy of Controls , a framework that prioritizes the most effective measures for risk reduction. Personal Protective Equipment (PPE), while crucial, is the final line of defense after engineering and administrative controls are implemented.

cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) Administrative->PPE cluster_donning Donning Sequence cluster_doffing Doffing Sequence A 1. Lab Coat B 2. Respirator (If required) A->B C 3. Goggles / Face Shield B->C D 4. Gloves (Outer Pair Last) C->D E 1. Outer Gloves F 2. Lab Coat E->F G 3. Goggles / Face Shield F->G H 4. Respirator G->H I 5. Inner Gloves H->I J 6. Wash Hands I->J

Caption: PPE Donning and Doffing Workflow.

Disposal Plan

Proper waste segregation is crucial for safety and compliance. [1]

  • Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weighing papers, pipette tips, paper towels) must be placed in a clearly labeled, sealed hazardous waste container. [6]* Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams. [1]* Container Disposal: Follow your institution's Environmental Health and Safety (EHS) guidelines for the disposal of all hazardous waste containers.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. * Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [5]* Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention. * Spill: Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). [1]Collect the material into a sealed, labeled hazardous waste container. Decontaminate the area as per your institution's SOPs. Report the spill to your EHS department. [1]

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [URL: https://www.ehs.washington.
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  • Personal Protective Equipment. Division of Research Safety, University of Illinois. [URL: https://drs.illinois.edu/Page/Personal-Protective-Equipment]
  • Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine. BenchChem. [URL: https://www.benchchem.com/pdf/technical-support/safety-operating-guide-for-furo[3,4-d]pyrimidine.pdf]
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [URL: https://chemm.hhs.gov/ppe.htm]
  • Recommendations for Chemical Protective Clothing. National Institute for Occupational Safety and Health (NIOSH). [URL: https://www.cdc.
  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [URL: https://ehs.dartmouth.edu/chemistry/personal-protective-equipment-chemistry]
  • Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org. [URL: https://www.chemicalsafetyfacts.org/health-and-safety/personal-protective-equipment-and-chemistry/]
  • 2-Amino-5-fluoropyridine Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds/ACR39729]
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC) Archive. [URL: https://archive.cdc.gov/www_cdc_gov/niosh/pdfs/90-107-a.pdf]
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. BenchChem. [URL: https://www.benchchem.com/pdf/technical-support/pyrimidin-4-yl-methanol-disposal-guide.pdf]
  • Personal Protective Equipment. Research Safety, University of Kentucky. [URL: https://ehs.uky.edu/research/ppe.php]
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  • NIOSH Resource Outlines Key Respirator Shelf-Life Practices for PPE Stockpiles. American Industrial Hygiene Association (AIHA). [URL: https://www.aiha.org/synergist-news/niosh-resource-outlines-key-respirator-shelf-life-practices-for-ppe-stockpiles]
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  • 2-cyclopropyl-6-fluoropyridine — Chemical Substance Information. NextSDS. [URL: https://www.nextsds.com/discover/substance/2-cyclopropyl-6-fluoropyridine_1563529-53-2_959-265-4]
  • OSHA Rules for Chemical Hazards. DuraLabel. [URL: https://www.duralabel.com/resources/articles/osha-rules-for-chemical-hazards]
  • 2,4-Dinitrobenzaldehyde Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/sds?productName=AA15534]
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  • Safety Data Sheet for a related compound. MilliporeSigma. [URL: https://www.sigmaaldrich.com/sds/aldrich/705055]
  • 2-Amino-5-chloro-3-fluoropyridine Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.ca/viewmsds.do?
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  • 2-cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol — Chemical Substance Information. NextSDS. [URL: https://www.nextsds.com/discover/substance/2-cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol_1022146-51-6]
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Sources

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Retrosynthesis Analysis

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2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol
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